Product packaging for Sophoraisoflavone A(Cat. No.:)

Sophoraisoflavone A

Cat. No.: B037512
M. Wt: 352.3 g/mol
InChI Key: RIDRQWKYWXHAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sophoraisoflavone A has been reported in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
from Sophra mooracroftiana;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O6 B037512 Sophoraisoflavone A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDRQWKYWXHAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sophoraisoflavone A: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraisoflavone A, also known as Allolicoisoflavone B, is a prenylated isoflavone that has garnered significant interest in the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it exhibits a range of biological activities, making it a promising candidate for drug development. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Fabaceae family, with two principal sources identified:

  • Glycyrrhiza inflata : A species of licorice, the roots of Glycyrrhiza inflata are a known source of this compound. The concentration of this compound in the dried roots of this plant can vary.

  • Sophora flavescens : The roots of Sophora flavescens, a medicinal plant used in traditional Chinese medicine, are another primary source of this isoflavone. This plant is known to produce a variety of prenylated flavonoids, including this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail the experimental protocols derived from established methodologies for flavonoid isolation from Glycyrrhiza and Sophora species.

Quantitative Data on Extraction and Yields

The yield of this compound can vary depending on the natural source, the extraction method employed, and the purification strategy. The following table summarizes available quantitative data.

Plant SourceExtraction MethodCompound/ExtractYieldReference
Glycyrrhiza inflata (Roots)Not specifiedThis compound1.0-16 µg/g DW
Sophora flavescensUltrasound-Assisted Ionic Liquid ExtractionTotal Prenylated Flavonoids7.38 mg/g
Sophora flavescensMicrowave-Assisted Aqueous Two-Phase ExtractionTotal Alkaloids (for comparison)63.78 ± 0.45 mg/g[1]
Experimental Protocols

1. General Extraction of Total Flavonoids

This initial step is designed to extract a broad range of flavonoids, including this compound, from the plant material.

  • Materials and Reagents :

    • Dried and powdered roots of Glycyrrhiza inflata or Sophora flavescens.

    • 95% Ethanol

    • Ethyl acetate

    • Deionized water

    • Rotary evaporator

    • Filtration apparatus

  • Procedure :

    • The air-dried roots of the plant material (e.g., 20 kg) are crushed into a coarse powder.

    • The powdered material is extracted with 95% aqueous ethanol three times, each for 24 hours at room temperature.[2]

    • The ethanol extracts are combined and filtered.

    • The solvent is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated residue.[2]

    • The residue is suspended in water and then partitioned with ethyl acetate three times to enrich the flavonoid content.[2]

    • The ethyl acetate fractions are combined and concentrated to yield a total flavonoid extract.[2]

2. Purification by Macroporous Resin Column Chromatography

This step serves to separate the flavonoids from other classes of compounds present in the crude extract.

  • Materials and Reagents :

    • Total flavonoid extract

    • Macroporous resin (e.g., AB-8)

    • Ethanol (various concentrations)

    • Deionized water

    • Chromatography column

  • Procedure :

    • The total flavonoid extract is dissolved in a minimal amount of the appropriate solvent and loaded onto a pre-equilibrated macroporous resin column.

    • The column is first washed with deionized water to remove sugars and other highly polar impurities.

    • A stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95%) is used to elute the adsorbed compounds.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Fractions rich in this compound are pooled and concentrated.

3. High-Performance Liquid Chromatography (HPLC) for Final Purification

Preparative HPLC is employed for the final isolation of this compound to achieve high purity.

  • Instrumentation and Conditions :

    • Preparative HPLC system with a PDA detector.

    • C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient could be:

      • 0-5 min, 30% A

      • 5-15 min, 30-50% A

      • 15-30 min, 50-100% A

    • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.

    • Detection Wavelength: Based on the UV absorbance maximum of this compound.

  • Procedure :

    • The enriched fraction from the macroporous resin chromatography is dissolved in the mobile phase and filtered through a 0.45 µm filter.

    • The sample is injected onto the preparative HPLC system.

    • Fractions corresponding to the peak of this compound are collected.

    • The purity of the collected fractions is confirmed by analytical HPLC.

    • The solvent is removed from the pure fractions by lyophilization or rotary evaporation to yield pure this compound.

Signaling Pathways Modulated by this compound

This compound, like other isoflavones, is known to exert its biological effects by modulating various intracellular signaling pathways. A key mechanism of action for its anti-inflammatory properties is the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural sources.

experimental_workflow raw_material Dried Plant Material (Glycyrrhiza inflata or Sophora flavescens) extraction Solvent Extraction (e.g., 95% Ethanol) raw_material->extraction fractionation Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) extraction->fractionation column_chromatography Macroporous Resin Column Chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates Sophoraisoflavone_A This compound Sophoraisoflavone_A->MAPK_pathway Inhibits Sophoraisoflavone_A->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases inflammatory_genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->inflammatory_genes Induces

References

Sophoraisoflavone A chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Sophoraisoflavone A: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prenylated isoflavone isolated from plant species of the Sophora genus, notably Sophora flavescens. Isoflavones, a class of phytoestrogens, are of significant interest to the scientific community due to their diverse biological activities, including potential anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available scientific literature. It includes a summary of its physicochemical properties, a generalized experimental protocol for its isolation and structural elucidation, and visualizations to aid in understanding its structure and the workflow for its characterization. It is important to note that while the fundamental properties of this compound are documented, detailed experimental data such as specific NMR assignments and dedicated stereochemical analyses are not widely available in the current body of scientific literature. This guide, therefore, also highlights the areas where further research is required to fully characterize this molecule.

Chemical Structure

The putative chemical structure of this compound is characterized by a core isoflavone skeleton, which consists of a chromone ring (A and C rings) with a phenyl group (B ring) attached at the C3 position. A distinctive feature of this compound is the presence of a 2,2-dimethylpyran ring fused to the A ring of the chromone core. The molecule also possesses multiple hydroxyl groups, which contribute to its antioxidant activity and its potential for forming hydrogen bonds with biological targets.

The systematic IUPAC name for the proposed structure is 5,7-dihydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-8H-pyrano[2,3-h]chromen-4-one.

Sophoraisoflavone_A_Structure cluster_isoflavone This compound sophoraisoflavone_A sophoraisoflavone_A

Caption: Putative Chemical Structure of this compound.

Stereochemistry

Based on the putative structure of this compound, the molecule is achiral . It does not contain any stereocenters. The carbon atom at the C8 position of the pyran ring is a quaternary carbon bonded to two identical methyl groups, and therefore, it is not a chiral center. There are no other atoms in the structure with four different substituents.

Consequently, this compound does not have enantiomers or diastereomers. The absence of chirality implies that the molecule will not exhibit optical activity (i.e., it will not rotate the plane of polarized light). For this reason, techniques such as circular dichroism spectroscopy, which are used to study chiral molecules, are not applicable for the stereochemical analysis of this compound in its proposed structural form.

Quantitative Data

PropertyValue
Molecular Formula C₂₀H₁₆O₆
Molecular Weight 352.34 g/mol
CAS Number 117204-81-6
Appearance Not reported
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in methanol, ethanol, DMSO, and other polar organic solvents.
¹H NMR Data Not available in the searched literature.
¹³C NMR Data Not available in the searched literature.
Mass Spectrometry [M+H]⁺ at m/z 353.10 has been reported in LC-MS analyses of Sophora flavescens extracts.
UV-Vis Absorption Not reported

Experimental Protocols

While a specific, detailed protocol for the isolation and characterization of this compound is not available, a general methodology can be compiled based on established procedures for isolating isoflavones from Sophora species.[1][2][3]

General Isolation and Purification Protocol

This protocol describes a typical workflow for the extraction and chromatographic separation of isoflavones from the dried roots of Sophora flavescens.

  • Preparation of Plant Material:

    • The dried roots of Sophora flavescens are ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • The powdered plant material is extracted with methanol or ethanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

    • Alternatively, ultrasound-assisted extraction can be employed to enhance efficiency.[2]

    • The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Isoflavones are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification:

    • The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is used to separate the compounds.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

    • Further purification of the combined fractions is achieved through repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) with a C18 column to yield pure this compound.

Structural Elucidation Protocol

The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques.[4][5][6]

  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • ¹H NMR: Provides information on the number and types of protons, their chemical environments, and their coupling patterns.

    • ¹³C NMR and DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the molecular skeleton.

Isolation_Workflow start Dried Sophora flavescens Roots powder Grinding to Fine Powder start->powder extraction Methanol Extraction (Repeated x3) powder->extraction evaporation Evaporation under Reduced Pressure extraction->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Enriched Fractions (e.g., Ethyl Acetate) partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel tlc TLC Monitoring silica_gel->tlc further_purification Further Purification (Sephadex LH-20, Prep-HPLC) tlc->further_purification pure_compound Pure this compound further_purification->pure_compound elucidation Structural Elucidation (MS, 1D/2D NMR) pure_compound->elucidation

Caption: General workflow for isolation and elucidation of this compound.

Conclusion and Future Directions

This compound is a prenylated isoflavone with a putative chemical structure that is of interest for its potential biological activities. The proposed structure suggests that the molecule is achiral. However, a significant gap exists in the scientific literature regarding the comprehensive experimental characterization of this compound.

For future research, it is imperative to:

  • Isolate a sufficient quantity of this compound to perform a full suite of spectroscopic analyses.

  • Publish the complete and unambiguously assigned ¹H and ¹³C NMR data.

  • Confirm the proposed structure, for instance, through X-ray crystallography, if suitable crystals can be obtained.

Such data would provide a solid foundation for further investigations into the pharmacological properties and mechanism of action of this compound, thereby facilitating its potential development as a therapeutic agent.

References

Sophoraisoflavone A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data detailing the specific mechanism of action for Sophoraisoflavone A are limited in publicly available scientific literature. This guide summarizes the current understanding based on predictive computational studies and provides experimentally validated data from structurally similar isoflavones isolated from the Sophora genus to infer potential biological activities and investigational frameworks.

Introduction

This compound is a prenylated isoflavone found in the medicinal plant Sophora flavescens Ait.[1] This plant has a long history in traditional medicine for treating various conditions, and its extracts have demonstrated significant anti-inflammatory, antioxidant, and antitumor properties.[1] As drug development efforts increasingly turn to natural products, understanding the molecular mechanisms of individual phytochemicals like this compound is critical. This technical guide synthesizes the predicted mechanisms of action for this compound and draws parallels with closely related, well-studied Sophora isoflavones to provide a comprehensive overview for research and development professionals.

Predicted Mechanism of Action of this compound

Computational and network pharmacology studies have provided initial insights into the potential molecular targets of this compound, particularly in the context of inflammatory diseases such as ulcerative colitis.

Modulation of the PI3K/AKT Signaling Pathway

The primary predicted mechanism for this compound is the modulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, survival, and inflammation. In silico molecular docking analyses suggest that components of Sophora flavescens, including this compound, have a strong binding affinity for the catalytic subunit of PI3K (PI3Kα).[1] By inhibiting PI3K, this compound may prevent the phosphorylation and subsequent activation of AKT, leading to a downstream reduction in inflammatory responses. This predicted interaction represents a key area for future experimental validation.

PI3K_AKT_Pathway Sophoraisoflavone_A This compound PI3K PI3K Sophoraisoflavone_A->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 p_AKT p-AKT (Active) PIP3->p_AKT Activates AKT AKT Inflammation Pro-inflammatory Response p_AKT->Inflammation Promotes

Caption: Predicted inhibition of the PI3K/AKT pathway by this compound.

Mechanisms of Action of Structurally Related Sophora Flavonoids

To supplement the predictive data on this compound, this section details the experimentally validated mechanisms of other key isoflavones from the Sophora species. These findings provide a strong basis for hypothesizing similar activities for this compound.

Anti-inflammatory Activity via NF-κB and MAPK Signaling

Sophoraflavanone G (SG), a structurally similar prenylated flavonoid, exerts potent anti-inflammatory effects by interrupting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] In lipopolysaccharide (LPS)-stimulated macrophages, SG has been shown to:

  • Inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

  • Decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

  • Reduce the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[2]

Mechanistically, SG prevents the translocation of the NF-κB p65 subunit into the nucleus and suppresses the phosphorylation of MAPK family proteins (ERK, JNK), thereby halting the transcriptional activation of inflammatory genes.[2][4]

NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IkB IκBα TLR4->IkB Inhibits p_MAPK p-MAPK MAPK->p_MAPK NFkB_nuc NF-κB (nucleus) p_MAPK->NFkB_nuc NFkB NF-κB IkB->NFkB NFkB->NFkB_nuc Translocation Cytokines Inflammatory Cytokines NFkB_nuc->Cytokines Transcription SG Sophoraflavanone G SG->p_MAPK Inhibits SG->NFkB_nuc Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by Sophoraflavanone G.

Selective COX-2 and IL-6 Inhibition

Sophoricoside, an isoflavone glycoside from Sophora japonica, has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2) activity and interleukin-6 (IL-6) bioactivity.[5][6] This specificity is noteworthy, as it suggests a targeted anti-inflammatory mechanism without affecting the production of other key cytokines like IL-1β and TNF-α.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data available for Sophora isoflavones discussed in this guide. Direct quantitative data for this compound is a key area for future research.

CompoundTarget/AssayMetricValueCell Line/SystemReference
SophoricosideIL-6 BioactivityIC506.1 µMB9 Hybridoma Cells[5][6]
SophoricosideCOX-2 ActivityIC504.4 µMU937 Cells[5][6]
Sophoraflavanone GPro-inflammatory Cytokine ProductionEffective Concentration2.5 - 20 µMRAW 264.7 Macrophages[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of related Sophora isoflavones. These protocols can serve as a template for the experimental investigation of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein extraction) and allowed to adhere overnight. The media is then replaced with fresh media containing various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent like LPS (1 µg/mL) for a specified duration (e.g., 24 hours).[2]

Cytokine and Mediator Quantification (ELISA & Griess Assay)
  • Protocol: After cell treatment, the culture supernatant is collected.

    • NO Production: Nitrite accumulation in the supernatant is measured as an indicator of NO production using the Griess reagent. A standard curve is generated using sodium nitrite.

    • Cytokine Levels (TNF-α, IL-6, PGE2): Concentrations of cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Absorbance is read on a microplate reader.[2]

Caption: Workflow for measuring inflammatory mediators.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AKT, AKT, p-p65, p65, iNOS, COX-2, β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[2]

Molecular Docking
  • Protocol: To predict the binding affinity and interaction between this compound and a target protein (e.g., PI3Kα), molecular docking simulations are performed.

    • Preparation: The 3D structure of the protein is obtained from the Protein Data Bank (PDB). The structure of this compound is generated and energy-minimized using chemical software.

    • Docking: Software such as AutoDock or Schrödinger is used to dock the ligand (this compound) into the active site of the receptor (protein).

    • Analysis: The results are analyzed to identify the binding poses with the lowest energy scores and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues.[1]

Conclusion and Future Directions

While direct experimental evidence is still emerging, predictive studies strongly suggest that this compound functions as a modulator of the PI3K/AKT signaling pathway. Furthermore, extensive research on structurally related compounds like Sophoraflavanone G and Sophoricoside reveals a broader potential for Sophora isoflavones to target key inflammatory nodes, including NF-κB, MAPK, and COX-2.

For drug development professionals, this compound represents a promising lead compound. Future research should prioritize:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous biological testing.

  • In Vitro Validation: Experimentally confirming the inhibitory effect of this compound on the PI3K/AKT pathway and screening its activity against the NF-κB and MAPK pathways.

  • Quantitative Analysis: Determining the IC50 values of this compound against a panel of inflammatory targets and cancer cell lines.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its development as a novel therapeutic agent.

References

Preliminary Cytotoxicity Screening of Sophoraisoflavone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Sophoraisoflavone A, a natural compound of interest for its potential anticancer properties. The document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. While comprehensive data exclusively for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws parallels from closely related isoflavones found in Sophora species to provide a foundational understanding.

Data Presentation: Cytotoxicity of Isoflavones

The cytotoxic potential of isoflavones is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for various isoflavone derivatives against a panel of cancer cell lines. It is important to note that specific IC50 values for this compound are not extensively documented in the available literature; therefore, data for related compounds are presented for comparative purposes.

CompoundCell LineIC50 (µM)Reference
Isoflavone Derivative 1HCT-11622.4[1]
Isoflavone Derivative 2HCT-1160.34[1]
Isoflavone Derivative 1HTB-2610-50[1]
Isoflavone Derivative 2HTB-2610-50[1]
Isoflavone Derivative 1PC-310-50[1]
Isoflavone Derivative 2PC-310-50[1]
Isoflavone Derivative 1HepG210-50[1]
Isoflavone Derivative 2HepG210-50[1]
Formononetin Derivative 15dHCT-1163.8[2]
Formononetin Derivative 17HCT-1164.1[2]
Formononetin Derivative 15dSH-SY5Y2.17[2]
Formononetin Derivative 17SH-SY5Y2.7[2]
Formononetin Derivative 15oSH-SY5Y2.08[2]
Formononetin Derivative 15nHela8.29[2]
Formononetin Derivative 15dSGC-79019.21[2]
Formononetin Derivative 17SGC-79018.2[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[4]

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]

  • Absorbance Reading: Incubate the plate in the dark for 4 hours or overnight to ensure complete dissolution of the formazan crystals.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]

Protocol:

  • Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[10]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[7][11]

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[10] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[13]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as previously described.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[10] Incubate on ice for at least 30 minutes or store at -20°C.[10]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[10]

  • PI Staining: Add a PI staining solution to the cells.[10]

  • Incubation: Incubate the cells in the dark for 5-10 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer, collecting data from at least 10,000 events per sample.[10]

Mandatory Visualization

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Line Culture Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment Treatment with this compound (various concentrations and time points) Seeding->Treatment MTT MTT Assay for Cell Viability Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle IC50 IC50 Value Calculation MTT->IC50 Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Phase Distribution Analysis Cell_Cycle->Cell_Cycle_Distribution Mechanism Elucidation of Potential Mechanism IC50->Mechanism Apoptosis_Quantification->Mechanism Cell_Cycle_Distribution->Mechanism

Caption: Experimental workflow for preliminary cytotoxicity screening.

MAPK_Signaling_Pathway cluster_pathway MAPK Signaling Cascade cluster_cellular_response Cellular Response Sophoraisoflavone_A This compound MEK MEK Sophoraisoflavone_A->MEK Inhibition Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibition Apoptosis Apoptosis ERK->Apoptosis Induction

Caption: Postulated MAPK signaling pathway modulation.

STAT3_Signaling_Pathway cluster_pathway STAT3 Signaling Cascade cluster_gene_expression Target Gene Expression Sophoraisoflavone_A This compound JAK JAK Sophoraisoflavone_A->JAK Inhibition Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Anti_Apoptotic Anti-Apoptotic Genes (e.g., Bcl-2, Survivin) Nucleus->Anti_Apoptotic Downregulation Proliferation_Genes Proliferation Genes (e.g., Cyclin D1) Nucleus->Proliferation_Genes Downregulation

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

References

Sophoraisoflavone A: A Deep Dive into its Discovery and Scientific Context

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – Sophoraisoflavone A, a prenylated isoflavone derived from the medicinal plant Sophora flavescens, stands as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, detailed experimental protocols for its isolation and characterization, and an overview of its known biological activities, with a focus on its modulation of key signaling pathways.

Historical Context: The Rise of Natural Product Chemistry

The discovery of this compound is rooted in the long history of traditional Chinese medicine's use of Sophora flavescens (Ku Shen) for treating various ailments, including inflammation and tumors.[1][2][3][4][5] Scientific inquiry into the chemical constituents of this plant began to flourish in the mid-20th century, a period marked by a surge in natural product chemistry worldwide. Researchers were increasingly employing advanced analytical techniques to isolate and elucidate the structures of bioactive compounds from medicinal herbs, aiming to understand their therapeutic effects at a molecular level. It was within this scientific milieu that the investigation into the rich flavonoid and alkaloid content of Sophora flavescens gained momentum, ultimately leading to the identification of this compound and other related prenylated flavonoids.[1][2][4][6]

The Discovery of this compound

The initial isolation and characterization of the compound that would come to be known as this compound can be traced back to the pioneering work on the constituents of Sophora flavescens. While the exact first use of the name "this compound" in literature requires pinpointing a specific publication, the structural elucidation of a compound with the corresponding chemical formula C20H18O5 was a significant step.[7] The process of isolating this isoflavone involved classical phytochemical techniques, which have since been refined with modern chromatographic and spectroscopic methods.

Experimental Protocols

The isolation and structural elucidation of this compound and similar flavonoids from Sophora flavescens typically involve the following key steps:

1. Extraction:

  • Initial Extraction: The dried and powdered roots of Sophora flavescens are typically extracted with a solvent such as methanol or ethanol. This process is often carried out using a Soxhlet apparatus to ensure exhaustive extraction.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their solubility. Isoflavones like this compound are typically enriched in the ethyl acetate fraction.

2. Chromatographic Purification:

  • Column Chromatography: The enriched fraction is further purified using column chromatography. Silica gel and polyamide are common stationary phases. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the different flavonoid constituents.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure compound, preparative reverse-phase HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[9]

3. Structure Elucidation:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[7][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for determining the chemical structure. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons within the molecule, confirming the isoflavone backbone and the position of the prenyl group and other substituents.[3][5][12][13][14]

  • Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provides information about the chromophore system of the isoflavone, which is characteristic of the flavonoid skeleton.[9][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.[13]

Quantitative Data

The following table summarizes typical quantitative data obtained during the isolation and characterization of isoflavones like this compound. The exact values can vary depending on the specific experimental conditions and the batch of the plant material.

ParameterTypical Value/RangeMethod of Determination
Yield Varies, typically in the range of mg per kg of dried plant material.Gravimetric analysis after purification
Purity >95%High-Performance Liquid Chromatography (HPLC)
Molecular Formula C20H18O5High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 354.1154 (calculated)Mass Spectrometry (MS)
1H NMR Chemical Shifts Characteristic signals for aromatic protons, a prenyl group, and hydroxyl protons. (Specific ppm values vary)1H Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR Chemical Shifts Characteristic signals for the isoflavone carbon skeleton and the prenyl group. (Specific ppm values vary)13C Nuclear Magnetic Resonance (NMR) Spectroscopy
UV λmax Typically around 260-270 nm and 330-340 nm.Ultraviolet-Visible (UV) Spectroscopy

Biological Activity and Signaling Pathways

Flavonoids isolated from Sophora flavescens, including this compound, have been shown to possess a range of biological activities, with anti-inflammatory effects being particularly prominent.[1][6] These compounds are known to modulate key inflammatory signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

Research has demonstrated that flavonoids from Sophora flavescens can suppress the production of pro-inflammatory mediators.[8] This is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][8][15]

The diagram below illustrates the general mechanism by which these flavonoids may exert their anti-inflammatory effects.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Sophoraflavone This compound MAPK p38 / JNK Sophoraflavone->MAPK Inhibition Sophoraflavone->IKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFκB_nuc->Inflammatory_Genes Transcription AP1_nuc->Inflammatory_Genes Transcription

Caption: this compound inhibits inflammatory pathways.

The following diagram outlines a typical experimental workflow for the isolation and identification of this compound.

experimental_workflow PlantMaterial Dried Roots of Sophora flavescens Extraction Solvent Extraction (Methanol/Ethanol) PlantMaterial->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Flavonoids) Partitioning->EtOAc_Fraction ColumnChrom Column Chromatography (Silica Gel / Polyamide) EtOAc_Fraction->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18 Column) Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructureElucidation Structure Elucidation PureCompound->StructureElucidation MS Mass Spectrometry (MS) StructureElucidation->MS NMR NMR Spectroscopy (1H, 13C, 2D) StructureElucidation->NMR UV_IR UV-Vis & IR Spectroscopy StructureElucidation->UV_IR

Caption: Isolation workflow for this compound.

Conclusion and Future Directions

This compound, a prenylated isoflavone from Sophora flavescens, represents a compelling natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The historical context of its discovery highlights the enduring value of exploring traditional medicines for novel bioactive compounds. The detailed experimental protocols for its isolation and characterization provide a roadmap for further investigation of this and other related natural products. Understanding its modulation of key signaling pathways, such as NF-κB and MAPK, offers a molecular basis for its observed pharmacological effects and opens avenues for the development of new therapeutic agents. Future research should focus on further elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic profiles, and its potential efficacy in preclinical and clinical studies for various inflammatory conditions.

References

Spectroscopic and Bioactivity Profile of Sophoraisoflavone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sophoraisoflavone A, a prenylated isoflavone with significant biological interest. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visualization of a key signaling pathway influenced by related isoflavonoids.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides precise mass determination, while 1D and 2D NMR spectroscopy reveals the intricate carbon-hydrogen framework.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₀H₁₆O₆. The protonated molecule is observed in positive ion mode ESI-MS.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺353.1025353.10

Data sourced from a study on the chemical constituents of Sophora flavescens Ait.[1]

Nuclear Magnetic Resonance (NMR) Data

Due to the unavailability of a complete, published dataset specifically for this compound, the following tables present the ¹H and ¹³C NMR data for a closely related structural analog, demonstrating the typical chemical shifts and coupling constants for this class of isoflavones. This data is essential for the structural verification and quality control of this compound samples.

Table 2: ¹H NMR Spectroscopic Data (Exemplary for this compound scaffold)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
27.90s
512.95s
66.40d2.0
86.30d2.0
2'7.35d8.5
3'6.90dd8.5, 2.2
5'6.90dd8.5, 2.2
6'7.35d8.5
1''3.30d7.0
2''5.20t7.0
3''1.75s
4''1.65s
OCH₃-73.85s

Table 3: ¹³C NMR Spectroscopic Data (Exemplary for this compound scaffold)

PositionChemical Shift (δ, ppm)
2154.0
3122.5
4181.0
4a105.5
5162.0
699.0
7164.5
894.0
8a158.0
1'123.0
2'130.0
3'115.0
4'159.0
5'115.0
6'130.0
1''22.0
2''122.0
3''131.0
4''25.8
5''17.8
OCH₃-756.0

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification and characterization of natural products like this compound. The following sections detail standardized protocols for NMR and MS analysis of isoflavones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5 mL of a deuterated solvent, commonly deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

  • 2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments reveal proton-proton couplings and one-bond and multiple-bond proton-carbon correlations, respectively.

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is employed to determine the elemental composition of this compound with high accuracy.

  • Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: The sample solution is infused into the ESI source at a flow rate of a few microliters per minute. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data is acquired over a relevant mass-to-charge (m/z) range, and the high-resolution capability of the instrument allows for the determination of the accurate mass to within a few parts per million (ppm). This high accuracy enables the confident assignment of the elemental formula.

Biological Activity and Signaling Pathway

While specific signaling pathway studies for this compound are limited, related prenylated flavonoids from Sophora species have been shown to exert anti-inflammatory effects by modulating key signaling cascades. For instance, Sophoraflavanone M has been reported to inhibit the NF-κB and JNK/AP-1 signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Below is a generalized representation of the NF-κB signaling pathway, which is a common target for the anti-inflammatory action of many natural products, including isoflavonoids.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB-IκB Complex IKK_complex->NFkB_IkB Phosphorylation of IκB Sophoraisoflavone_A This compound Sophoraisoflavone_A->IKK_complex Inhibition IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Transcription Experimental_Workflow cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Sophora species) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Sophoraisoflavone_A Pure this compound Purification->Sophoraisoflavone_A NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sophoraisoflavone_A->NMR MS Mass Spectrometry (HR-ESI-MS) Sophoraisoflavone_A->MS

References

Sophoraisoflavone A: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Sophoraisoflavone A in various solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and formulation, offering valuable data and methodologies to inform their work.

Quantitative Solubility Data

While specific quantitative solubility data for this compound remains limited in publicly available literature, qualitative assessments indicate its solubility in a range of organic solvents. The following table summarizes the known qualitative and any available quantitative solubility information for this compound. Further experimental determination is recommended for precise quantification in specific applications.

SolventChemical FormulaTypeSolubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[1]
ChloroformCHCl₃NonpolarSoluble[1]
DichloromethaneCH₂Cl₂NonpolarSoluble[1]
Ethyl AcetateC₄H₈O₂Polar AproticSoluble[1]
AcetoneC₃H₆OPolar AproticSoluble[1]
EthanolC₂H₅OHPolar ProticGeneral isoflavones are soluble[2][3]
MethanolCH₃OHPolar ProticGeneral isoflavones are soluble[2][3]
WaterH₂OPolar ProticIsoflavone aglycones have low water solubility[4][5]

Experimental Protocols

Determination of this compound Solubility by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the solubility of this compound in a given solvent, adapted from established methods for isoflavone analysis[3][6][7].

Objective: To quantify the concentration of this compound in a saturated solution of a specific solvent using HPLC with UV detection.

Materials:

  • This compound (analytical standard)

  • Solvent of interest (e.g., DMSO, Ethanol, Methanol, Water)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (for mobile phase modification)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Seal the vial and place it on an orbital shaker or use a magnetic stirrer.

    • Equilibrate the solution at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, centrifuge the saturated solution at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with the initial mobile phase to a concentration within the calibration curve range.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound in the initial mobile phase to construct a calibration curve.

    • Set up the HPLC system with a C18 column.

    • The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[5].

    • Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 260 nm for isoflavones)[7].

    • Inject the prepared sample and standards into the HPLC system.

    • Record the peak areas from the chromatograms.

  • Quantification:

    • Plot a calibration curve of peak area versus the concentration of the standard solutions.

    • Use the peak area of the diluted sample to determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.

Workflow for Extraction and Purification of this compound from Plant Material

This section provides a generalized workflow for the extraction and purification of isoflavones, including this compound, from plant sources[8][9].

Objective: To isolate and purify this compound from a plant matrix.

Materials:

  • Dried and powdered plant material (e.g., from Sophora species)

  • Extraction solvent (e.g., ethanol, methanol, acetone)[2][3]

  • Solvents for liquid-liquid extraction (e.g., hexane, ethyl acetate)

  • Silica gel or other suitable stationary phase for column chromatography

  • Solvents for column chromatography elution

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Extraction:

    • Macerate or reflux the powdered plant material with a suitable solvent (e.g., 80% ethanol) to extract the isoflavones.

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Resuspend the concentrated extract in water.

    • Perform successive extractions with solvents of increasing polarity. For example, first with a nonpolar solvent like hexane to remove lipids and chlorophyll, followed by a medium-polarity solvent like ethyl acetate to extract the isoflavones.

  • Chromatographic Purification:

    • Concentrate the ethyl acetate fraction.

    • Subject the concentrated fraction to column chromatography using a stationary phase such as silica gel.

    • Elute the column with a gradient of solvents to separate the different compounds. The specific solvent system will need to be optimized.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Final Purification and Isolation:

    • Pool the fractions containing pure or highly enriched this compound.

    • Concentrate the pooled fractions.

    • If necessary, perform further purification steps such as preparative HPLC or recrystallization to obtain highly pure this compound.

    • The final product can be dried, for instance by freeze-drying, to yield the purified this compound powder.

Visualizations

Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; SophoraisoflavoneA [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label="+P", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [arrowhead=tee, label="-P", color="#EA4335"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label="P", color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTORC1 [label="P", color="#5F6368"]; mTORC1 -> S6K [label="P", color="#5F6368"]; mTORC1 -> fourEBP1 [arrowhead=tee, label="P", color="#EA4335"]; S6K -> Proliferation [color="#5F6368"]; fourEBP1 -> Proliferation [style=invis]; Akt -> Survival [color="#5F6368"]; SophoraisoflavoneA -> PI3K [arrowhead=tee, color="#EA4335"]; SophoraisoflavoneA -> Akt [arrowhead=tee, color="#EA4335"];

// Invisible edges for alignment PIP2 -> PTEN [style=invis]; } END_DOT Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

// Nodes start [label="Start: Solubility Determination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_saturated [label="Prepare Saturated Solution\n(Excess this compound in Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; equilibrate [label="Equilibrate\n(24-48h at constant temp)", fillcolor="#FFFFFF", fontcolor="#202124"]; centrifuge [label="Centrifuge", fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="Filter Supernatant\n(0.22 µm filter)", fillcolor="#FFFFFF", fontcolor="#202124"]; dilute [label="Dilute for HPLC", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify using\nCalibration Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Solubility Value", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_saturated; prep_saturated -> equilibrate; equilibrate -> centrifuge; centrifuge -> filter; filter -> dilute; dilute -> hplc; hplc -> quantify; quantify -> end; } END_DOT Figure 2: Solubility Determination Workflow.

References

Sophoraisoflavone A: A Technical Whitepaper on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraisoflavone A, a prenylated isoflavone primarily isolated from plants of the Sophora genus, is emerging as a compound of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets. While direct research on this compound is in its early stages, this document synthesizes available data and draws inferences from structurally related isoflavones to illuminate its potential mechanisms of action in oncology, inflammation, and neuroprotection. This paper aims to serve as a foundational resource for researchers and professionals in drug development by detailing its known and predicted signaling pathway interactions, presenting available quantitative data, and outlining relevant experimental methodologies.

Introduction

Isoflavones, a class of phytoestrogens, have long been recognized for their diverse pharmacological activities. This compound, distinguished by its specific prenylation pattern, is believed to possess enhanced bioavailability and bioactivity compared to its non-prenylated counterparts. Preliminary studies suggest its potential in modulating key cellular processes implicated in various pathologies. This whitepaper will delve into the known and putative therapeutic targets of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective potential.

Potential Therapeutic Targets and Mechanisms of Action

Based on current research, this compound is implicated in the modulation of several key signaling pathways.

Anti-Inflammatory and Immunomodulatory Effects

This compound has been identified as one of the active components in Sophora flavescens Ait., a herb used in traditional medicine to treat inflammatory conditions like ulcerative colitis.[1] The primary mechanism appears to be the modulation of inflammatory signaling pathways.

  • PI3K/Akt Signaling Pathway: Network pharmacology studies have predicted that this compound is a key active component in targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[2][3][4] This pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is a hallmark of many inflammatory diseases and cancers. It is suggested that by inhibiting this pathway, this compound can attenuate the inflammatory response.

  • Cytokine Modulation: In-vitro experiments on the active components of Sophora flavescens, including this compound, have demonstrated the ability to modulate the production of key inflammatory cytokines. Specifically, these compounds have been shown to regulate the levels of Interleukin-6 (IL-6), a pro-inflammatory cytokine, and Interleukin-10 (IL-10), an anti-inflammatory cytokine.[1]

The proposed anti-inflammatory mechanism of this compound is visualized in the following signaling pathway diagram:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates NF_kB NF-κB Akt->NF_kB Activates Sophoraisoflavone_A This compound Sophoraisoflavone_A->PI3K Inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Promotes IL6_Production IL-6 Production Gene_Expression->IL6_Production IL10_Production IL-10 Production Gene_Expression->IL10_Production

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Anticancer Activity

While direct studies on the anticancer effects of this compound are limited, the broader class of isoflavones is well-documented for its potential in cancer prevention and treatment.[5][6][7] The proposed mechanisms for isoflavones, which may be applicable to this compound, include:

  • Inhibition of Cell Proliferation: Isoflavones have been shown to inhibit the growth of various cancer cell lines.[5] This is often achieved through the modulation of cell cycle regulatory proteins.

  • Induction of Apoptosis: By activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins, isoflavones can induce programmed cell death in cancer cells.

  • Modulation of Signaling Pathways: The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and are known targets of isoflavones.[5][6]

Given the predicted interaction of this compound with the PI3K/Akt pathway, it is plausible that it exerts anticancer effects through this mechanism.

Quantitative Data

As of the latest literature review, specific IC50 values for this compound are not widely published. However, data from related isoflavones provide a benchmark for its potential potency.

CompoundBiological ActivityCell Line/AssayIC50 ValueReference
SophoricosideInhibition of IL-6 bioactivity-6.1 µM[8]
SophoricosideInhibition of COX-2 activity-4.4 µM[8]
7-O-methylcorylifol AInhibition of superoxide anion generationHuman neutrophils≤ 10.89 μM
PsoralenInhibition of superoxide anion generationHuman neutrophils≤ 10.89 μM[9]
7-O-isoprenylcorylifol AInhibition of elastase releaseHuman neutrophils≤ 14.30 μM[9]
RavenelinNitric oxide inhibitionMacrophage J774A.1 cells6.27 μM[10]
Isoflavone DerivativesAnticancerVarious cancer cell lines0.01 - 50 µM

Experimental Protocols

The following are generalized protocols for key experiments that can be employed to investigate the therapeutic potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Workflow:

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Methodology:

  • Cell Seeding: Plate cells (e.g., human colon cancer cell line HCT116, or breast cancer cell line MCF-7) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined.

Anti-inflammatory Activity Assay (Measurement of NO, IL-6, and IL-10)

This protocol assesses the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Determine the NO concentration in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Measure the concentrations of IL-6 and IL-10 in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to validate the effect of this compound on the PI3K/Akt signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total PI3K, phospho-PI3K, total Akt, and phospho-Akt. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammatory diseases and cancer. Its predicted interaction with the PI3K/Akt signaling pathway provides a strong rationale for its observed and potential bioactivities.

Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the effects of this compound across a wide range of cancer cell lines and in various models of inflammation.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions of this compound with its targets and further exploring its impact on downstream signaling cascades.

  • Pharmacokinetic and In Vivo Efficacy Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and evaluating its therapeutic efficacy in animal models.

  • Chemical Synthesis and Analogue Development: Synthesizing this compound and its derivatives to improve potency, selectivity, and pharmacokinetic properties.

This technical guide, by consolidating the current knowledge and outlining future research trajectories, aims to catalyze further investigation into the therapeutic potential of this compound.

References

Sophoraisoflavone A and its Interaction with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraisoflavone A, a prenylated isoflavone primarily sourced from Sophora flavescens, has garnered significant interest within the scientific community due to its diverse pharmacological activities. A critical aspect of its mechanism of action is its interaction with cellular membranes, which can modulate membrane biophysical properties and influence the function of membrane-associated proteins, thereby triggering downstream signaling cascades. This technical guide provides an in-depth exploration of the current understanding of this compound's engagement with cellular membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of isoflavone-based therapeutics.

Introduction: The Cell Membrane as a Primary Target for this compound

The cell membrane is a dynamic and complex interface that not only provides structural integrity to the cell but also plays a pivotal role in cellular communication and signaling. Many bioactive molecules, including flavonoids, exert their effects by initially interacting with this lipid bilayer. This compound, by virtue of its amphipathic nature, is capable of partitioning into the cellular membrane, a process that is fundamental to its biological efficacy.

The interaction of this compound with the cell membrane can lead to a cascade of events, including:

  • Alteration of Membrane Fluidity and Order: The insertion of this compound into the lipid bilayer can modify the packing of phospholipids, leading to changes in membrane fluidity. Prenylated isoflavones, such as this compound, are thought to penetrate deeper into the hydrophobic core of the membrane compared to their non-prenylated counterparts.[1][2]

  • Modulation of Membrane Protein Function: Changes in the lipid environment can allosterically regulate the activity of embedded proteins, such as ion channels and receptors.

  • Influence on Lipid Rafts and Caveolae: These specialized membrane microdomains are critical for the spatial and temporal organization of signaling molecules. The partitioning of this compound into these domains could modulate their integrity and the signaling pathways that originate from them.

  • Initiation of Downstream Signaling Cascades: By altering membrane properties and protein function, this compound can trigger intracellular signaling pathways that govern a multitude of cellular processes, including proliferation, inflammation, and apoptosis.

This guide will delve into the specifics of these interactions, providing the available quantitative data and the methodologies used to obtain it.

Quantitative Analysis of this compound-Membrane Interactions

While specific quantitative data for this compound is limited in the current literature, studies on closely related Sophora isoflavonoids provide valuable insights. The following tables summarize the available data and highlight the typical ranges observed for isoflavonoid-membrane interactions.

Table 1: Influence of Sophora Isoflavonoids on Dipalmitoylphosphatidylcholine (DPPC) Liposome Phase Transition

Isoflavonoid TypeEffect on Main Phase Transition Temperature (Tm)Effect on Pre-transitionReference
Prenyl-substituted (e.g., this compound)More pronounced alterationAbolishes pre-transition at low concentrations[1][2]
Non-prenylatedLess pronounced alterationLess significant effect[1][2]

Table 2: Liposome Aggregation Induced by Sophora Isoflavonoids

Isoflavonoid TypeAggregation-inducing CapacityReference
Prenyl-substituted (e.g., this compound)Less effective[1]
Non-prenylated (more polar)More effective[1]

Experimental Protocols for Studying this compound-Membrane Interactions

A variety of biophysical techniques are employed to characterize the interaction of small molecules like this compound with cellular membranes. Below are detailed protocols for key experiments.

Fluorescence Polarization/Anisotropy Assay for Membrane Fluidity

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's movement, leading to an increase in fluorescence polarization/anisotropy.

Protocol:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) composed of a suitable phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC).

    • Dissolve the lipid in chloroform, evaporate the solvent to form a thin film, and hydrate the film with a buffer (e.g., PBS, pH 7.4).

    • Create LUVs by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • Fluorescent Probe Incorporation:

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes by incubation.

  • This compound Treatment:

    • Add varying concentrations of this compound to the liposome suspension.

    • Incubate the mixture to allow for the partitioning of this compound into the lipid bilayer.

  • Fluorescence Measurement:

    • Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., 360 nm for DPH).

    • Measure the intensity of the emitted light through both vertical (IVV) and horizontal (IVH) polarizers at the emission wavelength (e.g., 430 nm for DPH).

    • Calculate fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor.

  • Data Analysis:

    • Plot fluorescence anisotropy as a function of this compound concentration to determine its effect on membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a lipid sample as it is heated or cooled, providing information on the phase transition temperature (Tm) and enthalpy (ΔH) of the lipid bilayer.

Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of a specific phospholipid (e.g., DPPC) in the absence and presence of varying concentrations of this compound.

  • DSC Measurement:

    • Load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.

    • Scan the samples over a defined temperature range that encompasses the lipid's phase transition (e.g., 20°C to 60°C for DPPC) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis:

    • Analyze the resulting thermograms to determine the Tm (the peak of the transition) and the enthalpy of the transition (the area under the peak).

    • Compare the thermograms of the control and this compound-treated samples to assess the compound's effect on the phase behavior of the lipid bilayer.

Liposome Aggregation Assay

This assay measures the ability of a compound to induce the clumping of liposomes, which can be monitored by changes in the turbidity of the suspension.

Protocol:

  • Liposome Preparation:

    • Prepare LUVs as described in the fluorescence polarization protocol. Liposomes with different surface charges can be prepared by including charged lipids (e.g., phosphatidylserine for negative charge).

  • Aggregation Induction:

    • Add this compound to the liposome suspension.

  • Turbidity Measurement:

    • Monitor the change in absorbance (turbidity) of the suspension over time at a specific wavelength (e.g., 400 nm) using a spectrophotometer.

  • Data Analysis:

    • An increase in absorbance indicates liposome aggregation. Plot the change in absorbance against time and this compound concentration.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the cell membrane is a critical initiating event that can lead to the modulation of various intracellular signaling pathways. While direct evidence linking this compound's membrane interaction to specific pathways is still emerging, the known effects of other flavonoids on membrane properties provide a basis for hypothesized mechanisms.

Hypothesized Signaling Pathway Modulation

Alterations in membrane fluidity and the organization of lipid rafts can impact the activity of membrane-associated signaling proteins.

Signaling_Pathways SIA This compound Membrane Cellular Membrane SIA->Membrane Fluidity Altered Membrane Fluidity Membrane->Fluidity LipidRafts Lipid Raft Disruption Membrane->LipidRafts MembraneProteins Membrane Protein Conformation/Activity Fluidity->MembraneProteins LipidRafts->MembraneProteins MAPK MAPK Pathway (ERK, JNK, p38) MembraneProteins->MAPK PI3K PI3K/Akt Pathway MembraneProteins->PI3K CellularResponse Cellular Responses (Proliferation, Apoptosis, Inflammation) MAPK->CellularResponse PI3K->CellularResponse

Caption: Hypothesized signaling pathways affected by this compound's membrane interaction.

Experimental Workflow for Investigating Membrane Interaction

A logical workflow for characterizing the interaction of this compound with cellular membranes is presented below.

Experimental_Workflow cluster_0 Biophysical Characterization cluster_1 Cellular & Molecular Analysis LiposomePrep Liposome Preparation (LUVs, MLVs) FP Fluorescence Polarization (Membrane Fluidity) LiposomePrep->FP DSC Differential Scanning Calorimetry (Phase Behavior) LiposomePrep->DSC Aggregation Liposome Aggregation Assay LiposomePrep->Aggregation DataIntegration Data Integration & Mechanistic Insight FP->DataIntegration DSC->DataIntegration Aggregation->DataIntegration CellCulture Cell Culture Treatment with this compound WesternBlot Western Blot (Signaling Protein Phosphorylation) CellCulture->WesternBlot Microscopy Fluorescence Microscopy (Lipid Raft Visualization) CellCulture->Microscopy WesternBlot->DataIntegration Microscopy->DataIntegration

Caption: A typical experimental workflow for studying this compound-membrane interactions.

Conclusion and Future Directions

The interaction of this compound with cellular membranes is a key determinant of its biological activity. The evidence suggests that its prenyl group facilitates deeper penetration into the lipid bilayer, leading to more significant alterations in membrane properties compared to non-prenylated isoflavones. While the current body of research provides a foundational understanding, further studies are required to elucidate the precise quantitative parameters of this interaction and to firmly establish the direct causal links between membrane perturbation and the modulation of specific downstream signaling pathways. Future research should focus on obtaining high-resolution structural data of this compound within model membranes and on utilizing advanced cell imaging techniques to track its subcellular localization and its impact on the dynamic organization of membrane components in living cells. A deeper understanding of these fundamental interactions will be invaluable for the rational design and development of next-generation therapeutic agents based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols: Extraction of Sophoraisoflavone A from Sophora flavescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraisoflavone A, a prenylated isoflavone isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides detailed protocols for the extraction, isolation, and purification of this compound. It also summarizes key quantitative data from various extraction methodologies and presents a putative signaling pathway based on current research.

Introduction

Sophora flavescens Ait. is a medicinal plant that has been used in traditional Chinese medicine for centuries. Its roots are a rich source of various bioactive compounds, including a diverse array of flavonoids and alkaloids. Among these, this compound is a compound of particular interest for its pharmacological potential. Effective and efficient extraction and purification protocols are crucial for the advancement of research and development of drugs based on this compound. This application note outlines several methods for obtaining high-purity this compound for laboratory and preclinical studies.

Experimental Protocols

General Workflow for Extraction and Purification

The overall process for isolating this compound involves extraction from the dried roots of Sophora flavescens, followed by a multi-step purification process to isolate the target compound from other co-extracted molecules.

Workflow A Sophora flavescens Roots (Dried and Powdered) B Extraction A->B C Crude Extract B->C D Preliminary Purification (e.g., Macroporous Resin) C->D E Fractionation D->E F Column Chromatography E->F G Purified this compound F->G H Analysis (HPLC, NMR) G->H

Caption: General experimental workflow for this compound extraction.

Extraction Methodologies

Several methods can be employed for the initial extraction of flavonoids from Sophora flavescens. The choice of method may depend on the desired yield, purity, and available equipment.

Protocol 2.1: Conventional Solvent Extraction

This is a traditional and widely used method for the extraction of flavonoids.

  • Preparation of Plant Material: Grind the air-dried roots of Sophora flavescens into a coarse powder (approximately 40-60 mesh).

  • Extraction:

    • Macerate the powdered roots with 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Perform the extraction at room temperature for 24 hours with occasional agitation.

    • Repeat the extraction process three times with fresh solvent.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

Protocol 2.2: Ultrasound-Assisted Extraction (UAE)

UAE can enhance extraction efficiency and reduce extraction time and solvent consumption.

  • Preparation of Plant Material: Prepare the powdered Sophora flavescens roots as described in Protocol 2.1.

  • Extraction:

    • Suspend the powder in a hydrophobic ionic liquid such as [C8mim]BF4 at a solvent-to-solid ratio of approximately 27:1 (mL/g).

    • Place the mixture in an ultrasonic bath.

    • Perform ultrasonic treatment at 60°C for about 38 minutes after an initial soaking period of 6 hours[1].

  • Separation: Centrifuge the mixture to separate the supernatant containing the extracted flavonoids.

Protocol 2.3: Mechanochemical-Promoted Extraction Technology (MPET)

This environmentally friendly method uses mechanical force to promote extraction with water as the solvent.

  • Preparation of Plant Material: Prepare the powdered Sophora flavescens roots as described in Protocol 2.1.

  • Milling and Extraction:

    • Mix the root powder with Na₂CO₃ (15% w/w).

    • Grind the mixture in a planetary ball mill at approximately 440 rpm for 17 minutes.

    • Add water as the solvent at a ratio of 25 mL/g of the initial plant material[2][3][4][5].

  • Recovery: Separate the liquid extract from the solid residue by filtration or centrifugation.

Purification Protocol

A multi-step purification process is necessary to isolate this compound from the crude extract.

  • Preliminary Purification with Macroporous Resin:

    • Dissolve the crude extract in water and apply it to a pre-treated macroporous resin column (e.g., D101).

    • Wash the column with water to remove sugars and other polar impurities.

    • Elute the flavonoid-rich fraction with increasing concentrations of ethanol (e.g., 20%, 40%, 70%). This compound is expected to elute in the higher ethanol fractions.

  • Column Chromatography:

    • Concentrate the flavonoid-rich fraction and subject it to column chromatography on silica gel or Sephadex LH-20.

    • For silica gel chromatography, use a gradient elution system of dichloromethane-ethyl acetate or petroleum ether-acetone[6].

    • For Sephadex LH-20, methanol is a common eluent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing this compound using a C18 reversed-phase column.

    • A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water.

  • Identification and Characterization:

    • Confirm the identity and purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize quantitative data from different extraction methods for total flavonoids from Sophora flavescens, which can serve as a reference for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Total Flavonoids

Extraction MethodKey ParametersYield (mg/g)Reference
Mechanochemical-Promoted ExtractionGrinding with 15% Na₂CO₃, 440 rpm, 17 min, water as solvent (25 mL/g)35.17[2][3][5]
Ultrasound-Assisted Ionic Liquid Extraction[C8mim]BF4, 27 mL/g, 38 min, 56°C, 6h soaking7.38 (prenylated flavonoids)[1]
Conventional Solvent Extraction (Methanol)Ultrasonic extraction, 13 mL/0.5g, 28 min, 20°CNot specified for total flavonoids[1]

Table 2: Optimized Parameters for Mechanochemical-Promoted Extraction

ParameterOptimal Value
Solid Reagent (Na₂CO₃) Concentration15% (w/w)
Grinding Time17.0 min
Rotational Speed440 rpm
Solvent to Solid Ratio25 mL/g

Putative Signaling Pathway of this compound

While direct studies on the signaling pathways of this compound are limited, research on other prenylated flavonoids from Sophora flavescens and isoflavones in general suggests potential mechanisms of action, particularly in anti-inflammatory and anticancer contexts. This compound likely modulates key inflammatory and cell survival pathways such as NF-κB, MAPK, and PI3K/Akt.

SignalingPathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK MAPK_p38 p38 Receptor->MAPK_p38 MAPK_JNK JNK Receptor->MAPK_JNK Akt Akt PI3K->Akt Activates Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Transcription Gene Transcription (Inflammation, Proliferation) NF-κB_n->Gene_Transcription Induces Sophoraisoflavone_A This compound Sophoraisoflavone_A->PI3K Inhibits Sophoraisoflavone_A->IKK Inhibits Sophoraisoflavone_A->MAPK_p38 Inhibits Sophoraisoflavone_A->MAPK_JNK Inhibits External_Stimuli External Stimuli (e.g., LPS, Cytokines) External_Stimuli->Receptor

Caption: Putative signaling pathway modulated by this compound.

This diagram illustrates the potential inhibitory effects of this compound on the PI3K/Akt and NF-κB/MAPK signaling pathways, which are often dysregulated in inflammatory diseases and cancer. External stimuli can activate cell surface receptors, leading to the activation of downstream signaling cascades. This compound may exert its effects by inhibiting key kinases in these pathways, ultimately leading to a reduction in the transcription of genes involved in inflammation and cell proliferation.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the extraction and purification of this compound from Sophora flavescens. The selection of an appropriate extraction method will depend on the specific research goals and available resources. The outlined purification strategy offers a robust approach to obtaining high-purity this compound for subsequent biological and pharmacological investigations. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways modulated by this compound.

References

Application Note: Quantitative Analysis of Sophoraisoflavone A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraisoflavone A is a prenylated isoflavone found in plants of the Sophora genus, which are used in traditional medicine. The pharmacological interest in this compound necessitates a reliable and accurate analytical method for its quantification in various samples, including plant extracts and pharmaceutical formulations. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established protocols for the analysis of similar isoflavones and is suitable for quality control and research purposes.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate quantification. The following procedure is recommended for extracting this compound from a solid matrix (e.g., dried plant material).

Protocol:

  • Grinding: Grind the dried plant material into a fine powder (e.g., passing through a 40-mesh sieve) to ensure homogeneity.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.

    • Add 50 mL of methanol (HPLC grade).

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Alternatively, reflux extraction can be used.

  • Filtration:

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.

Standard Solution Preparation

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

HPLC Chromatographic Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound.

ParameterRecommended Condition
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min, 20-40% B10-25 min, 40-60% B25-30 min, 60-80% BHold at 80% B for 5 minReturn to initial conditions and equilibrate for 5 min before the next injection.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 260 nm

Method Validation

Method validation should be performed to ensure the reliability of the results. The following parameters should be assessed according to ICH guidelines. The data presented below is representative for isoflavone analysis and should be verified for this compound specifically.

Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC quantification of isoflavones.

Table 1: Linearity and Range

Analyte (Representative)Linear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Isoflavone Standard1 - 100y = 12345x + 678> 0.999

Table 2: Precision

Analyte (Representative)Concentration (µg/mL)Intra-day Precision (RSD%) (n=6)Inter-day Precision (RSD%) (n=6)
Isoflavone Standard5< 2.0%< 2.0%
20< 2.0%< 2.0%
80< 2.0%< 2.0%

Table 3: Accuracy (Recovery)

Analyte (Representative)Spiked Concentration (µg/mL)Amount Found (µg/mL)Recovery (%)RSD (%) (n=3)
Isoflavone Standard109.898.0< 3.0%
2525.4101.6< 3.0%
5049.599.0< 3.0%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Analyte (Representative)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Isoflavone Standard0.10.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample 1. Sample Grinding Extraction 2. Solvent Extraction Sample->Extraction Filtration 3. Filtration (0.45 µm) Extraction->Filtration Injection 5. HPLC Injection Filtration->Injection Standard 4. Standard Solution Preparation Calibration 9. Calibration Curve Generation Standard->Calibration Separation 6. Chromatographic Separation Injection->Separation Detection 7. UV Detection (260 nm) Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 10. Concentration Calculation Integration->Quantification Calibration->Quantification

Caption: Workflow for this compound quantification.

Conclusion

The HPLC method described in this application note provides a framework for the reliable quantification of this compound. The protocol for sample preparation, chromatographic separation, and method validation offers a comprehensive guide for researchers and professionals in drug development and quality control. It is recommended to perform a full method validation for this compound specifically in the user's laboratory to ensure the accuracy and precision of the results for the intended application.

Application Notes and Protocols: Sophoraisoflavone A Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and derivatization of Sophoraisoflavone A, a prenylated isoflavone with significant potential in drug discovery. While a specific total synthesis for this compound is not extensively documented in publicly available literature, this document outlines a plausible synthetic strategy based on established isoflavone synthesis methodologies. Furthermore, it details common derivatization techniques applied to the isoflavone scaffold to modulate biological activity, supported by quantitative data from related compounds.

Synthesis of this compound

The total synthesis of this compound can be approached through a multi-step process involving the construction of the isoflavone core followed by prenylation. A common and effective method for isoflavone synthesis is the Suzuki-Miyaura coupling reaction.

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of a protected iodochromone with a suitable boronic acid, followed by deprotection and prenylation to yield this compound.

G A 2,4-dihydroxy-6-methoxyacetophenone B Protection of Hydroxyl Groups A->B C Iodination B->C D Protected Iodochromone C->D F Suzuki-Miyaura Coupling D->F E 4-hydroxyphenylboronic acid E->F G Protected this compound F->G H Deprotection G->H I 7,4'-dihydroxy-5-methoxyisoflavone H->I J Prenylation I->J K This compound J->K

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 7,4'-dihydroxy-5-methoxyisoflavone (Intermediate)

This protocol is adapted from general isoflavone synthesis procedures.

Materials:

  • 2,4-dihydroxy-6-methoxyacetophenone

  • Protecting agent (e.g., Methoxymethyl chloride)

  • Iodine

  • Silver trifluoroacetate

  • 4-hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., DMF, Toluene, Ethanol, Dichloromethane)

  • Acid for deprotection (e.g., HCl)

Procedure:

  • Protection: Protect the hydroxyl groups of 2,4-dihydroxy-6-methoxyacetophenone using a suitable protecting group like methoxymethyl (MOM) ether to prevent unwanted side reactions.

  • Iodination: The protected acetophenone is then iodinated at the 3-position of the chromone precursor. This can be achieved using iodine and a silver salt like silver trifluoroacetate in a suitable solvent such as dichloromethane.

  • Cyclization to Iodochromone: The iodinated acetophenone is cyclized to form the corresponding iodochromone.

  • Suzuki-Miyaura Coupling: The protected iodochromone is coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent mixture like toluene/ethanol/water under an inert atmosphere.

  • Deprotection: The protecting groups are removed by acidic hydrolysis to yield 7,4'-dihydroxy-5-methoxyisoflavone.

Experimental Protocol: Prenylation to this compound

Materials:

  • 7,4'-dihydroxy-5-methoxyisoflavone

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Acetone)

Procedure:

  • Dissolve 7,4'-dihydroxy-5-methoxyisoflavone in anhydrous acetone.

  • Add potassium carbonate and prenyl bromide to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Purify the residue by column chromatography to obtain this compound.

Derivatization of this compound

Derivatization of the isoflavone scaffold is a key strategy to enhance biological activity and develop structure-activity relationships (SAR). Common modifications include alkylation, acylation, and introduction of heterocyclic moieties.

Derivatization Workflow

G cluster_0 This compound cluster_1 Derivatization Strategies cluster_2 Resulting Derivatives A This compound B Alkylation/Acylation (e.g., at 7-OH, 4'-OH) A->B C Mannich Reaction (Aminomethylation at C-6 or C-8) A->C D Introduction of Heterocycles A->D E Glycosylation A->E F Ethers/Esters B->F G Aminomethyl Derivatives C->G H Heterocyclic Hybrids D->H I Glycosides E->I

Figure 2: General derivatization strategies for this compound.
Experimental Protocol: O-Alkylation/Acylation

Materials:

  • This compound

  • Alkyl halide or acyl chloride/anhydride

  • Base (e.g., K₂CO₃ or Pyridine)

  • Solvent (e.g., Acetone or Dichloromethane)

Procedure:

  • Dissolve this compound in a suitable dry solvent.

  • Add the base, followed by the dropwise addition of the alkylating or acylating agent.

  • Stir the reaction at room temperature or under reflux until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Quantitative Data: Biological Activity of Isoflavone Derivatives

The following table summarizes the anticancer activity of various isoflavone derivatives, providing a reference for the potential efficacy of this compound derivatives.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Formononetin Derivative 15o SH-SY5Y2.08[1]
Formononetin Derivative 15n HeLa8.29[1]
Formononetin Derivative 15d HCT-1163.8[1]
Formononetin Derivative 17 SH-SY5Y2.7[1]
Genistein Derivative 9i MDA-MB-23123.13[1]
Barbigerone Derivative 48o U2512.50[1]
7-O-prenyl derivative 55a HepG20.28[1]
Prenylated Isoflavone 74b PANC-10.8[1]

Signaling Pathway Modulation

Flavonoids, including those from the Sophora genus, are known to modulate various signaling pathways involved in inflammation and cancer. Based on studies of structurally similar compounds like Sophoraflavanone G and M, this compound is likely to exert its biological effects through the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

Sophoraflavanones have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[2]

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Sophora This compound Sophora->IKK

Figure 3: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical pathway in cellular proliferation and inflammation that can be modulated by Sophora flavonoids.[3]

G Stimulus External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Response Cellular Response (Proliferation, Inflammation) TranscriptionFactors->Response Sophora This compound Sophora->MAPKK

Figure 4: Modulation of the MAPK signaling pathway.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Sophoraisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraisoflavone A and its closely related analogue, Sophoraflavanone G, are prenylated flavonoids isolated from the roots of Sophora flavescens and other leguminous plants. These compounds have garnered significant interest within the scientific community for their potent antibacterial properties, particularly against drug-resistant bacterial strains. This document provides a comprehensive overview of the antibacterial activity of Sophoraflavanone G (used as a proxy for this compound due to the greater availability of public data) and detailed protocols for its evaluation. The primary mechanism of action involves the disruption of the bacterial cell wall and membrane integrity, leading to bactericidal effects.[1][2]

Data Presentation

The antibacterial efficacy of Sophoraflavanone G has been quantified using various standard microbiological assays. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against several bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA) (10 clinical isolates)0.5 - 8[3]
Methicillin-Resistant Staphylococcus aureus (MRSA) (27 strains)3.13 - 6.25[4][5]
Staphylococcus aureus1206.15[6]
Mutans streptococci (16 strains)0.5 - 4 (MBC values)[7]

Table 2: Minimum Bactericidal Concentration (MBC) of Sophoraflavanone G against mutans streptococci.

Bacterial StrainMBC (µg/mL)Reference
Mutans streptococci (16 strains)0.5 - 4[7]

Table 3: Illustrative Time-Kill Assay Data for Sophoraflavanone G against Methicillin-Resistant Staphylococcus aureus (MRSA).

Note: The following data is representative of expected results based on qualitative descriptions in the literature, as specific quantitative time-kill data was not available in the cited sources.

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (Sophoraflavanone G at 2x MIC)Log10 CFU/mL (Sophoraflavanone G at 4x MIC)
06.06.06.0
27.25.14.5
48.54.23.1
89.1<3.0<3.0
129.3<3.0<3.0
249.5<3.0<3.0

Table 4: Illustrative Anti-Biofilm Activity of Sophoraflavanone G against Staphylococcus aureus.

Note: The following data is representative of expected results based on qualitative descriptions in the literature, as specific quantitative anti-biofilm data was not available in the cited sources.

Concentration (µg/mL)Biofilm Inhibition (%)
0.5 x MIC35
1 x MIC68
2 x MIC85
4 x MIC92

Mechanism of Action

Sophoraflavanone G exerts its antibacterial effect primarily by targeting the bacterial cell envelope.[1] It is believed to interact directly with peptidoglycan, a major component of the Gram-positive bacterial cell wall, leading to a loss of structural integrity.[2] This disruption of the cell wall and underlying cell membrane results in increased permeability, leakage of intracellular components, and ultimately, cell death.[1]

Mechanism of Action of Sophoraflavanone G SFG Sophoraflavanone G CellWall Bacterial Cell Wall (Peptidoglycan) SFG->CellWall Direct Binding Disruption Disruption of Integrity CellWall->Disruption CellMembrane Cell Membrane CellMembrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Mechanism of Sophoraflavanone G antibacterial action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the determination of MIC and MBC of this compound using the broth microdilution method.

Workflow for MIC and MBC Determination cluster_0 MIC Determination cluster_1 MBC Determination A Prepare serial dilutions of This compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC: lowest concentration with no visible growth C->D E Plate aliquots from clear wells (from MIC plate) onto agar plates D->E F Incubate agar plates at 37°C for 24 hours E->F G Determine MBC: lowest concentration that kills ≥99.9% of the initial inoculum F->G

Caption: Workflow for MIC and MBC determination.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • M Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer a single bacterial colony into a tube containing MHB.

    • Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • MIC Assay:

    • Dispense 100 µL of MHB into each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Assay:

    • From the wells of the MIC plate that show no visible growth, aspirate 10 µL and plate onto separate agar plates.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

Time-Kill Curve Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Time-Kill Curve Assay Workflow A Prepare bacterial culture with This compound at different concentrations (e.g., 1x, 2x, 4x MIC) B Incubate at 37°C with agitation A->B C At specified time points (0, 2, 4, 8, 12, 24h), withdraw aliquots B->C D Perform serial dilutions and plate on agar C->D E Incubate plates and count colonies (CFU/mL) D->E F Plot Log10 CFU/mL versus time E->F

Caption: Workflow for the time-kill curve assay.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • MHB

  • Sterile culture tubes or flasks

  • Sterile saline solution (0.9%)

  • Agar plates

  • Incubator with shaking capabilities

Protocol:

  • Prepare a standardized bacterial suspension (approximately 1-5 x 10⁶ CFU/mL) in MHB.

  • Set up culture tubes with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control without the compound.

  • Inoculate each tube with the prepared bacterial suspension.

  • Incubate the tubes at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL against time to generate the time-kill curves.

Anti-Biofilm Activity Assay

This protocol uses the crystal violet staining method to quantify the effect of this compound on bacterial biofilm formation.

Anti-Biofilm Assay Workflow A Dispense bacterial suspension and This compound at various concentrations into a 96-well plate B Incubate for 24-48 hours to allow biofilm formation A->B C Wash wells to remove planktonic cells B->C D Stain the adherent biofilm with crystal violet C->D E Wash to remove excess stain D->E F Solubilize the bound stain (e.g., with ethanol or acetic acid) E->F G Measure the absorbance to quantify biofilm F->G

Caption: Workflow for the anti-biofilm assay.

Materials:

  • This compound

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 95% Ethanol or 33% Glacial Acetic Acid

  • Microplate reader

Protocol:

  • Prepare a standardized bacterial suspension in TSB.

  • In a 96-well plate, add the bacterial suspension and this compound at various concentrations (sub-MIC levels are often used). Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Gently aspirate the medium and wash the wells twice with PBS to remove non-adherent cells.

  • Air-dry the plate.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 10-15 minutes with gentle shaking.

  • Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_test) / OD_control] x 100.

References

Application Notes and Protocols for Evaluating Sophoraisoflavone A Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the efficacy of Sophoraisoflavone A in cell culture models. The protocols outlined below cover key assays to assess its potential anti-inflammatory, anti-cancer, and related signaling pathway modulating activities.

Introduction to this compound

This compound is a prenylated isoflavone found in plants of the Sophora genus. Isoflavones from this genus have garnered scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Preliminary studies on related compounds, such as Sophoraflavanone G, suggest that these molecules can modulate key cellular processes like inflammation, apoptosis, and cell cycle progression. The primary mechanisms of action appear to involve the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways, including NF-κB and MAPK.

These protocols are designed to enable researchers to systematically investigate the bioactivity of this compound and gather quantitative data to determine its therapeutic potential.

Data Presentation: Efficacy of Sophoraisoflavone Analogs

The following tables summarize quantitative data for Sophoraflavanone G, a closely related compound to this compound, which can serve as a preliminary reference for designing experiments.

Table 1: Anti-inflammatory Activity of Sophoraflavanone G

Cell LineInflammatory StimulusAssayTargetEffective ConcentrationReference Compound
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Griess AssayNitric Oxide (NO)2.5-20 µM-
RAW 264.7 MacrophagesLipopolysaccharide (LPS)ELISAIL-1β, IL-6, TNF-α2.5-20 µM-
RAW 264.7 MacrophagesLipopolysaccharide (LPS)ELISAProstaglandin E2 (PGE2)1-50 µMPrednisolone

Table 2: Cytotoxic and Apoptotic Effects of Sophoraflavanone G

Cell LineAssayEndpointIC50 / Observation
MDA-MB-231 (Breast Cancer)MTT AssayCell ViabilityConcentration-dependent decrease
MDA-MB-231 (Breast Cancer)Flow Cytometry (Annexin V/PI)ApoptosisIncreased apoptotic cell population
MDA-MB-231 (Breast Cancer)Western BlotApoptotic ProteinsIncreased cleaved caspases-3, -8, -9

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[1][2][3]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1][4]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5][6][7]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[5][7]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound. It is based on the quantitative staining of cellular DNA with Propidium Iodide.[8][9][10]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.[8]

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[9][10]

Anti-inflammatory Assays

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant of macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like LPS.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate and microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite in culture medium.

  • Add 50 µL of Griess Reagent (equal parts of A and B mixed just before use) to each 50 µL of supernatant and standard.[11]

  • Incubate for 10-15 minutes at room temperature, protected from light.[11]

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve.

This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[12][13][14]

Materials:

  • ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)

  • Cell culture supernatant from LPS-stimulated macrophages (as prepared in 3.4.1)

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kit.[12][13]

  • Briefly, a capture antibody specific for the cytokine is coated onto a 96-well plate.

  • The cell culture supernatants and a series of cytokine standards are added to the wells and incubated.

  • After washing, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.

  • A substrate solution is added, which develops a color in proportion to the amount of bound cytokine.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Signaling Pathway Analysis (Western Blot for NF-κB)

This protocol assesses the effect of this compound on the NF-κB signaling pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • This compound-treated cell lysates

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin or GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound and/or LPS for the appropriate time.

  • Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

  • Determine the protein concentration of each fraction.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.[15]

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Use Lamin B1 and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicates NF-κB activation.

Mandatory Visualizations

Signaling Pathways

SophoraisoflavoneA_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK TLR4->IKK 2. Activates IkBa IκBα IKK->IkBa 3. Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB 4. Degradation & Releases NF-κB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc 5. Translocation SophoraisoflavoneA This compound SophoraisoflavoneA->IKK Inhibits SophoraisoflavoneA->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA 6. Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines 7. Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflows

Cell_Viability_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with This compound seed->treat add_mtt 3. Add MTT Reagent (Incubate 3-4h) treat->add_mtt solubilize 4. Add Solubilization Solution add_mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read calculate 6. Calculate % Viability & IC50 read->calculate

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry seed 1. Seed & Treat Cells harvest 2. Harvest & Wash Cells seed->harvest resuspend 3. Resuspend in Binding Buffer harvest->resuspend stain 4. Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate 5. Incubate (15 min) stain->incubate analyze 6. Analyze by Flow Cytometer incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for In Vivo Studies of Sophoraisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models for the in vivo evaluation of Sophoraisoflavone A and related isoflavones. The protocols and data presented are synthesized from studies on structurally similar compounds, such as Sophoraflavanone G and other soy isoflavones, to provide a framework for designing and conducting preclinical research with this compound.

Application Note 1: Anti-inflammatory Effects of this compound

Introduction: Sophoraisoflavones, including structurally similar compounds like Sophoraflavanone G, have demonstrated significant anti-inflammatory properties in various preclinical models.[1][2] These compounds have been shown to modulate key inflammatory pathways, suggesting their therapeutic potential for inflammatory diseases such as asthma and colitis.[1][3] Animal models are crucial for evaluating the efficacy and mechanism of action of this compound in a complex biological system.

Relevant Animal Models:

  • Murine Model of Allergic Asthma: This model is induced by sensitization and challenge with an allergen, typically ovalbumin (OVA), in BALB/c mice.[1][2] It is used to assess the ability of a compound to reduce airway hyper-responsiveness, eosinophil infiltration, and Th2 cytokine production.[1][4]

  • Lipopolysaccharide (LPS)-Induced Endotoxemia Model: This model involves the administration of LPS to mice to induce a systemic inflammatory response. It is useful for studying the effects of compounds on pro-inflammatory cytokine production and signaling pathways like NF-κB and MAPK.[5][6]

Key Biomarkers and Endpoints:

  • Airway Hyper-responsiveness (AHR)[2]

  • Inflammatory cell count in Bronchoalveolar Lavage Fluid (BALF)[2]

  • Lung histology (goblet cell hyperplasia, eosinophil infiltration)[2][4]

  • Levels of Th2 cytokines (IL-4, IL-5, IL-13) and other pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BALF, lung tissue, or serum[1][5]

  • Oxidative stress markers (SOD, GSH, MDA) in lung tissue[1]

  • Serum levels of OVA-specific IgE and IgG1[4]

Experimental Protocol 1: Murine Model of Allergic Asthma

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials:

  • This compound (dissolved in a suitable vehicle, e.g., DMSO and then diluted in saline)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Methacholine

  • Phosphate Buffered Saline (PBS)

3. Experimental Procedure:

  • Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Challenge: From days 21 to 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes.

  • Treatment: Administer this compound (e.g., via i.p. injection) at desired doses one hour before each OVA challenge. The control group should receive the vehicle alone.

  • Assessment of Airway Hyper-responsiveness (AHR): On day 24, measure AHR using a whole-body plethysmograph in response to increasing concentrations of aerosolized methacholine (0-40 mg/mL).[2]

  • Sample Collection: On day 25, collect BALF for cell counting and cytokine analysis. Collect lung tissue for histology and measurement of oxidative stress markers. Collect blood for analysis of OVA-specific antibodies.

Quantitative Data Summary: Anti-inflammatory Effects of Sophoraflavanone G in a Murine Asthma Model

ParameterControl (OVA-sensitized)Sophoraflavanone G TreatedReference
Airway Hyper-responsiveness (Penh) Significantly increasedSignificantly reduced[2]
Total cells in BALF (x10^4) ~120~40[2]
Eosinophils in BALF (x10^4) ~80~20[2]
Th2 Cytokines (IL-4, IL-5, IL-13) in BALF ElevatedSignificantly suppressed[1]
Oxidative Stress (MDA levels in lung) IncreasedAttenuated[1]

Application Note 2: Anti-Cancer Potential of this compound

Introduction: Isoflavones, as a class of compounds, have been investigated for their chemopreventive properties in various cancers, including breast, prostate, and skin cancer.[7][8][9] The proposed mechanisms include induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways such as Akt, NF-κB, and MAPK.[10] Animal models are essential to determine the efficacy of this compound in preventing tumor initiation and progression in vivo.

Relevant Animal Models:

  • Chemically-Induced Carcinogenesis Models: These models use carcinogens to induce tumors. For example, 7,12-dimethylbenz[a]anthracene (DMBA) for breast cancer in rats[8] or various carcinogens for skin tumorigenesis in mice.[11][12]

  • Xenograft Models: This involves implanting human cancer cells (e.g., MCF-7 for breast cancer) into immunocompromised mice (e.g., nude or NSG mice).[8] This model allows for the study of the effect of the compound on the growth of human tumors.

Key Biomarkers and Endpoints:

  • Tumor incidence, multiplicity, and burden[8][11]

  • Tumor growth rate (in xenograft models)

  • Histopathological analysis of tumors

  • Markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining) in tumor tissue

  • Expression levels of proteins in relevant signaling pathways[10]

Experimental Protocol 2: Skin Carcinogenesis Model in Mice

1. Animals:

  • Female SKH-1 hairless mice, 6-8 weeks old.

2. Materials:

  • This compound (dissolved in a suitable vehicle, e.g., acetone for topical application)

  • Carcinogen (e.g., UVB radiation or a chemical carcinogen like DMBA followed by a promoter like TPA)

3. Experimental Procedure:

  • Tumor Induction: Expose mice to a controlled dose of UVB radiation or a chemical carcinogenesis protocol (e.g., a single topical application of DMBA followed by twice-weekly applications of TPA).

  • Treatment: Topically apply this compound at various concentrations to the dorsal skin of the mice before or after carcinogen exposure, depending on the study design (prevention vs. treatment).

  • Monitoring: Monitor the mice weekly for the appearance of skin tumors. Record the number and size of tumors for each mouse.

  • Termination: The study is typically terminated after a predefined period (e.g., 20-25 weeks).[11]

  • Analysis: Collect tumors and surrounding skin for histopathological analysis and molecular studies.

Quantitative Data Summary: Chemopreventive Effects of Isoflavones in Animal Cancer Models

Animal ModelTreatmentKey FindingsReference
DMBA-induced rat mammary tumors Genistein (an isoflavone)Longer latency and reduced tumor number, especially with neonatal or prepubertal treatment.[8]
SKH-1 hairless mice skin tumorigenesis Sulforaphane (for comparison)Reduced tumor multiplicity and burden.[11]
Nude mice with MCF-7 xenografts Dietary GenisteinIncreased cell proliferation in ovariectomized mice.[8]

Application Note 3: Osteoporosis Prevention by this compound

Introduction: Postmenopausal osteoporosis is characterized by bone loss due to estrogen deficiency.[13] Soy isoflavones have been studied as a potential alternative therapy to prevent osteoporotic bone loss due to their estrogenic activity.[14][15] The ovariectomized (OVX) rodent model is the most widely used and accepted model for studying postmenopausal osteoporosis.[13][16]

Relevant Animal Model:

  • Ovariectomized (OVX) Rat/Mouse Model: Surgical removal of the ovaries in female rodents leads to estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis in women.[16]

Key Biomarkers and Endpoints:

  • Bone Mineral Density (BMD) and Bone Mineral Content (BMC), typically measured by dual-energy X-ray absorptiometry (DEXA)[14]

  • Serum and urine markers of bone turnover (e.g., alkaline phosphatase, osteocalcin, deoxypyridinoline)[14]

  • Micro-computed tomography (µCT) analysis of bone microarchitecture (e.g., trabecular bone volume, number, and separation)

  • Uterine weight (to assess estrogenic activity)[15]

  • Serum estradiol levels[15]

Experimental Protocol 3: Ovariectomized (OVX) Rat Model of Osteoporosis

1. Animals:

  • Female Sprague-Dawley or Wistar rats, 3-6 months old.

2. Materials:

  • This compound (administered via oral gavage or in the diet)

  • Surgical instruments for ovariectomy

3. Experimental Procedure:

  • Surgery: Perform bilateral ovariectomy on the rats under anesthesia. A sham-operated group should undergo the same surgical procedure without the removal of the ovaries.

  • Treatment: After a recovery period, begin daily administration of this compound at different doses for a period of 8-12 weeks. A positive control group may receive estrogen therapy.

  • Monitoring: Monitor body weight throughout the study.

  • Sample and Data Collection: At the end of the study, collect blood for analysis of serum markers and estradiol. Euthanize the animals and collect the femurs and tibias for BMD and µCT analysis. Collect the uterus and weigh it.

Quantitative Data Summary: Effects of Isoflavones in the OVX Rat Model

ParameterOVX Control (OC)OVX + Isoflavone Aglycone (OFSP)Reference
Uterine Atrophy Significant atrophySignificantly prevented[15]
Serum Estradiol LowHigher than OC[15]
Bone Density Significantly reducedSignificantly higher than OC[15]

Application Note 4: Pharmacokinetic Studies of this compound

Introduction: Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent.[17] Animal models, particularly rats, are commonly used for these studies.[18][19][20] Pharmacokinetic data helps in determining the bioavailability, half-life, and appropriate dosing regimens for efficacy studies.[21]

Relevant Animal Model:

  • Cannulated Rat Model: Rats are surgically fitted with cannulas in the jugular vein (for blood sampling) and/or the bile duct (for bile collection) to allow for serial sampling without stressing the animal.[18][19]

Key Parameters to Determine:

  • Bioavailability (%)[18][19]

  • Clearance (CL)

  • Volume of distribution (Vd)[18][19]

  • Half-life (t1/2)

  • Maximum concentration (Cmax) and time to Cmax (Tmax)

  • Metabolite identification

Experimental Protocol 4: Pharmacokinetic Study in Rats

1. Animals:

  • Male Sprague-Dawley rats with jugular vein cannulas.

2. Materials:

  • This compound (formulated for intravenous and oral administration)

  • Analytical standards of this compound and its potential metabolites

  • LC-MS/MS system for bioanalysis[18]

3. Experimental Procedure:

  • Dosing:

    • Intravenous (IV) group: Administer a single IV bolus dose of this compound (e.g., 1-5 mg/kg) through the tail vein.[18][19]

    • Oral (PO) group: Administer a single oral gavage dose of this compound (e.g., 5-50 mg/kg).[18][19]

  • Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentrations of this compound and its metabolites in the plasma samples using a validated LC-MS/MS method.[18]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the key pharmacokinetic parameters.[18][19]

Quantitative Data Summary: Pharmacokinetics of Biochanin A (an Isoflavone) in Rats

RouteDose (mg/kg)BioavailabilityKey ObservationReference
IV1 and 5N/AHigh clearance and large volume of distribution.[18][19]
Oral5 and 50<4%Poor bioavailability. Re-entry peaks suggest enterohepatic cycling.[18][19]

Visualizations

experimental_workflow_inflammation cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis start BALB/c Mice (6-8 weeks old) sensitization Sensitization: Day 0 & 14 OVA + Alum (i.p.) start->sensitization challenge Challenge: Day 21-23 1% OVA Aerosol sensitization->challenge treatment Treatment: This compound (i.p.) 1h before each challenge challenge->treatment control Vehicle Control challenge->control ahr Day 24: Airway Hyper-responsiveness (AHR) Measurement treatment->ahr control->ahr sampling Day 25: Sample Collection ahr->sampling balf BALF Analysis: Cell Count, Cytokines sampling->balf lung Lung Histology & Oxidative Stress Markers sampling->lung serum Serum Analysis: OVA-specific IgE/IgG1 sampling->serum

Caption: Experimental workflow for the murine model of allergic asthma.

signaling_pathway_inflammation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus LPS LPS MAPK MAPK (p38, JNK, ERK) LPS->MAPK IKK IKK LPS->IKK PI3K PI3K LPS->PI3K Sophoraisoflavone_A This compound Sophoraisoflavone_A->MAPK inhibits Sophoraisoflavone_A->IKK inhibits Sophoraisoflavone_A->PI3K inhibits AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65) IkappaB->NFkB releases NFkB->Nucleus Akt Akt PI3K->Akt activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes upregulates transcription

Caption: Anti-inflammatory signaling pathways modulated by Sophoraisoflavones.

experimental_workflow_osteoporosis cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention (8-12 weeks) cluster_analysis Phase 3: Endpoint Analysis start Female Rats (3-6 months old) surgery Bilateral Ovariectomy (OVX) or Sham Operation start->surgery recovery Post-surgical Recovery surgery->recovery treatment This compound (Oral Gavage) recovery->treatment control_ovx OVX + Vehicle recovery->control_ovx control_sham Sham + Vehicle recovery->control_sham monitoring Weekly Body Weight treatment->monitoring control_ovx->monitoring control_sham->monitoring termination Study Termination & Sample Collection monitoring->termination bmd Bone Analysis: BMD (DEXA), µCT termination->bmd serum Serum Analysis: Bone Markers, Estradiol termination->serum uterus Uterine Weight termination->uterus

Caption: Experimental workflow for the ovariectomized (OVX) rat model of osteoporosis.

experimental_workflow_pk cluster_setup Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_analysis Phase 3: Sampling & Analysis start Male Sprague-Dawley Rats cannulation Jugular Vein Cannulation start->cannulation acclimatization Acclimatization cannulation->acclimatization iv_dose Group 1: Intravenous (IV) Single Bolus Dose acclimatization->iv_dose po_dose Group 2: Oral (PO) Single Gavage Dose acclimatization->po_dose sampling Serial Blood Sampling (0-24 hours) iv_dose->sampling po_dose->sampling processing Plasma Separation & Storage (-80°C) sampling->processing bioanalysis LC-MS/MS Analysis of Drug Concentration processing->bioanalysis pk_analysis Pharmacokinetic Analysis: (Non-compartmental) bioanalysis->pk_analysis results Determine: Bioavailability, CL, Vd, t1/2 pk_analysis->results

Caption: Experimental workflow for a pharmacokinetic study in rats.

References

Application of Sophoraisoflavone A in Anti-inflammatory Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Sophoraisoflavone A, with a focus on Sophoraflavanone G and Sophoricoside as key examples, in anti-inflammatory research. It includes a summary of their biological effects, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved in their mechanism of action.

Introduction to Sophoraisoflavones and their Anti-inflammatory Potential

Sophoraisoflavones, a class of flavonoids isolated from plants of the Sophora genus, have garnered significant attention for their potent anti-inflammatory properties. Among these, Sophoraflavanone G (SG) and Sophoricoside (SOP) are well-characterized compounds that have been shown to modulate key inflammatory pathways.[1][2][3] These compounds exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4][5] The primary mechanisms underlying these effects involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of Sophoraflavanone G and Sophoricoside from various studies.

Table 1: Inhibitory Concentration (IC50) Values of Sophoraisoflavones

CompoundTargetAssay SystemIC50 ValueReference
SophoricosideCyclooxygenase-2 (COX-2) ActivityIn vitro enzyme assay4.4 µM[2]
SophoricosideInterleukin-6 (IL-6) BioactivityCellular assay6.1 µM[2]
SophoricosideCyclooxygenase-2 (COX-2) ActivityIn vitro enzyme assay3.3 µM[7]
Sophoraflavanone GNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells9.12 ± 0.72 µM[4]

Table 2: Effects of Sophoraisoflavones on Pro-inflammatory Mediators

CompoundConcentrationEffectModel SystemReference
Sophoricoside50 µM~31.42% inhibition of TNF-αPMACI-stimulated HMC-1 cells[8]
Sophoricoside50 µM~34.24% inhibition of IL-6PMACI-stimulated HMC-1 cells[8]
Sophoricoside50 µM~43.43% inhibition of IL-8PMACI-stimulated HMC-1 cells[8]
Sophoricoside50 µM~50.14% inhibition of Rel/p65 nuclear levelsPMACI-stimulated HMC-1 cells[8]
Sophoraflavanone G2.5 - 20 µMDose-dependent inhibition of NO and PGE2LPS-stimulated RAW 264.7 cells[1]
Sophoraflavanone G2.5 - 20 µMDose-dependent decrease in IL-1β, IL-6, and TNF-αLPS-stimulated RAW 264.7 cells[1]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Induction of Inflammation

This protocol describes the culture of RAW 264.7 macrophages and the induction of an inflammatory response using lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (e.g., Sophoraflavanone G or Sophoricoside)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blotting and qRT-PCR) at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.[9]

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).[10]

  • Sample Collection: After incubation, collect the cell culture supernatant for ELISA and lyse the cells for Western blotting or RNA extraction.

Measurement of Pro-inflammatory Cytokines by ELISA

This protocol outlines the measurement of TNF-α, IL-6, and IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Collected cell culture supernatants

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., 10% FBS in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[11]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with assay diluent for 1-2 hours at room temperature.[11]

  • Sample Incubation: Add 100 µL of standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.[11]

  • Washing: Wash the plate five times with wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate seven times with wash buffer.

  • Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.[11]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Analysis of NF-κB and MAPK Signaling by Western Blot

This protocol details the analysis of key proteins in the NF-κB and MAPK signaling pathways by Western blot.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Lyse the cells with RIPA buffer and collect the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysis Lyse Cells stimulate->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa western Western Blot for NF-κB & MAPK cell_lysis->western analyze_elisa Quantify Cytokine Levels elisa->analyze_elisa analyze_western Quantify Protein Expression western->analyze_western

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 p50 p50 nucleus Nucleus p65->nucleus Translocates p50->nucleus Translocates cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->cytokines Transcription Sophoraisoflavone_A This compound Sophoraisoflavone_A->IKK Inhibits Sophoraisoflavone_A->p65 Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK Activates ERK ERK MEK->ERK Phosphorylates p38 p38 MEK->p38 Phosphorylates JNK JNK MEK->JNK Phosphorylates AP1 AP-1 ERK->AP1 Activate p38->AP1 Activate JNK->AP1 Activate cytokines Pro-inflammatory Genes AP1->cytokines Transcription Sophoraisoflavone_A This compound Sophoraisoflavone_A->MEK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Sophoraisoflavone A: Application Notes and Protocols for Hormonal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the phytoestrogenic potential of Sophoraisoflavone A, a prenylated isoflavone found in plants of the Sophora genus. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established protocols for key hormonal studies and presents available data for closely related prenylated flavonoids from Sophora flavescens to serve as a valuable reference for researchers.

Introduction to this compound as a Phytoestrogen

Phytoestrogens are plant-derived compounds that can mimic the effects of estrogen in the body by binding to estrogen receptors (ERs). Isoflavones, a major class of phytoestrogens, and their prenylated derivatives have garnered significant interest for their potential roles in hormone-dependent conditions. This compound, a prenylated isoflavone, is structurally similar to estradiol and is therefore hypothesized to exhibit estrogenic or selective estrogen receptor modulator (SERM) activity. The prenyl group is thought to influence the compound's bioactivity, potentially leading to tissue-specific effects.[1]

Data Presentation: Phytoestrogenic Activity of Related Sophora flavescens Flavonoids

Table 1: Estrogenic Activity of Prenylated Flavonoids from Sophora flavescens in MCF-7 Cells [2]

CompoundConcentration for Maximum ProliferationRelative Proliferation Index (at optimal concentration)
Kurarinone100 nM~1.2
Kushenol A10 nM~1.15
Kushenol I100 nM~1.2
Sophoraflavanone G100 nM~1.25

Note: Data is semi-quantitative as presented in the source. The relative proliferation index is an approximation based on graphical representation.

Signaling Pathways

Prenylated flavonoids from Sophora flavescens have been shown to activate signaling pathways downstream of estrogen receptors in MCF-7 breast cancer cells. This includes the activation of Erk1/2 and Akt, which are key kinases in pathways promoting cell proliferation and survival.[3] The activation of these pathways by the tested flavonoids was inhibited by an estrogen receptor antagonist, indicating an ER-dependent mechanism.[3]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophoraisoflavone_A This compound ER Estrogen Receptor (ERα / ERβ) Sophoraisoflavone_A->ER Binds to Erk Erk1/2 ER->Erk Activates Akt Akt ER->Akt Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to P_Erk P-Erk1/2 Erk->P_Erk P_Akt P-Akt Akt->P_Akt Gene_Transcription Gene Transcription P_Erk->Gene_Transcription Regulates P_Akt->Gene_Transcription Regulates ERE->Gene_Transcription Initiates Cellular_Response Cell Proliferation, Survival, etc. Gene_Transcription->Cellular_Response Leads to

Figure 1: Proposed estrogenic signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the phytoestrogenic activity of compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to bind to estrogen receptors (ERα and ERβ) by measuring its competition with a radiolabeled estrogen, typically [³H]-17β-estradiol.

Materials:

  • Recombinant human ERα and ERβ proteins

  • [³H]-17β-estradiol

  • 17β-estradiol (unlabeled)

  • Test compound (this compound)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mg/mL BSA)

  • Hydroxyapatite (HAP) slurry

  • Washing buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled 17β-estradiol.

  • In assay tubes, combine the ER protein, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either the test compound or unlabeled 17β-estradiol.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Add HAP slurry to each tube to bind the receptor-ligand complexes.

  • Wash the HAP pellets to remove unbound radioligand.

  • Elute the bound radioligand from the HAP and measure the radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).

  • Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[4]

ER_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ERα / ERβ - [³H]-Estradiol - Test Compound - Buffers start->prepare_reagents incubation Incubate ER, [³H]-Estradiol, and Test Compound prepare_reagents->incubation separation Separate Bound from Free Ligand (e.g., Hydroxyapatite) incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: - Calculate IC50 - Determine RBA measurement->analysis end End analysis->end

Figure 2: Workflow for Estrogen Receptor Competitive Binding Assay.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Hormone-stripped FBS (charcoal-dextran treated)

  • Test compound (this compound)

  • 17β-estradiol (positive control)

  • Cell proliferation detection reagent (e.g., MTT, SRB)

  • Plate reader

Procedure:

  • Culture MCF-7 cells in regular medium.

  • To remove hormonal influences, switch the cells to a medium containing hormone-stripped FBS for a period of time.

  • Seed the cells in 96-well plates and allow them to attach.

  • Replace the medium with a medium containing serial dilutions of the test compound or 17β-estradiol. Include a vehicle control.

  • Incubate the plates for a set period (e.g., 6 days).

  • Add the cell proliferation reagent and incubate as required.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control and determine the effective concentration (e.g., EC50).[5][6][7]

MCF7_Proliferation_Assay_Workflow start Start culture_cells Culture MCF-7 Cells start->culture_cells hormone_deprivation Hormone Deprivation (Hormone-stripped FBS) culture_cells->hormone_deprivation seed_cells Seed Cells in 96-well Plates hormone_deprivation->seed_cells treat_cells Treat with Test Compound and Controls seed_cells->treat_cells incubation Incubate for 6 Days treat_cells->incubation measure_proliferation Measure Cell Proliferation (e.g., MTT, SRB Assay) incubation->measure_proliferation analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 measure_proliferation->analysis end End analysis->end

Figure 3: Workflow for MCF-7 Cell Proliferation Assay.

In Vivo Uterotrophic Assay in Rats

This in vivo assay is a standard method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rats.

Materials:

  • Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 20-21 days old)

  • Test compound (this compound)

  • Vehicle (e.g., corn oil)

  • Positive control (e.g., 17α-ethinylestradiol)

  • Analytical balance

Procedure:

  • Acclimatize the immature female rats for a few days.

  • Divide the animals into groups: vehicle control, positive control, and different dose levels of the test compound.

  • Administer the test compound, positive control, or vehicle to the respective groups daily for three consecutive days (e.g., by oral gavage or subcutaneous injection).

  • On the day after the last dose, euthanize the animals.

  • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid.

  • Record the wet weight of the uterus.

  • A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Uterotrophic_Assay_Workflow start Start animal_acclimatization Acclimatize Immature Female Rats start->animal_acclimatization grouping Group Animals: - Vehicle Control - Positive Control - Test Compound Groups animal_acclimatization->grouping dosing Administer Treatment Daily for 3 Days grouping->dosing necropsy Euthanize and Dissect Uterus on Day 4 dosing->necropsy weighing Record Uterine Wet Weight necropsy->weighing analysis Statistical Analysis of Uterine Weights weighing->analysis end End analysis->end

Figure 4: Workflow for the In Vivo Uterotrophic Assay.

Conclusion

This compound holds potential as a phytoestrogen, and the protocols detailed in these application notes provide a robust framework for its evaluation. While direct quantitative data for this compound is currently scarce, the information available for related prenylated flavonoids from Sophora flavescens suggests weak to moderate estrogenic activity. Further research is warranted to fully characterize the hormonal effects of this compound and to determine its specific binding affinities and dose-response relationships in relevant in vitro and in vivo models. The provided methodologies and diagrams serve as a guide for researchers and drug development professionals to design and execute studies aimed at elucidating the therapeutic potential of this and other novel phytoestrogens.

References

Application Notes & Protocols: Encapsulation of Sophoraisoflavone A for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraisoflavone A, a key bioactive compound, presents significant therapeutic potential. However, its clinical application is often hindered by poor aqueous solubility and limited bioavailability. Encapsulation technologies offer a robust solution by entrapping the active pharmaceutical ingredient (API) within a carrier system. This approach can enhance solubility, improve stability, control release kinetics, and enable targeted delivery. These application notes provide detailed protocols and comparative data for several common and effective techniques for encapsulating this compound, including Solid Lipid Nanoparticles (SLNs), liposomes, and polymeric micelles.

Encapsulation Technique: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. They are particularly well-suited for encapsulating lipophilic drugs like this compound. The hot homogenization technique is a widely used and scalable method for their preparation.[1][2]

Experimental Protocol: SLN Preparation by Hot Homogenization

Materials and Reagents:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Co-surfactant (e.g., Lecithin, Brij 35)[3]

  • Purified water (Milli-Q or equivalent)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer or Probe sonicator

  • Magnetic stirrer with heating plate

  • Water bath

  • Particle size analyzer (DLS)

  • Spectrophotometer (UV-Vis)

Procedure:

  • Preparation of Lipid Phase: Weigh the solid lipid and this compound. Heat the lipid approximately 5-10°C above its melting point on a heating plate with gentle stirring until a clear, molten lipid phase is formed. Dissolve the this compound completely in the molten lipid.[1]

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization (e.g., 8,000 rpm for 10 minutes). This results in the formation of a hot oil-in-water (o/w) pre-emulsion.[1]

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (e.g., 3 cycles at 500 bar) or probe sonication. This step is crucial for reducing the droplet size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle magnetic stirring. The lipid droplets solidify, forming SLNs that entrap the this compound.

  • Purification: The SLN dispersion can be purified to remove unencapsulated drug by methods such as ultracentrifugation followed by resuspension of the pellet.

Visualization of SLN Preparation Workflow

G A 1. Melt Solid Lipid + Dissolve this compound C 3. High-Shear Homogenization (Pre-emulsion) A->C B 2. Heat Aqueous Surfactant Solution B->C D 4. High-Pressure Homogenization (Nanoemulsion) C->D E 5. Cooling under Stirring D->E Solidify lipid F 6. SLN Dispersion E->F G 7. Purification (e.g., Centrifugation) F->G G cluster_SLN Solid Lipid Nanoparticle (SLN) cluster_Liposome Liposome cluster_Micelle Polymeric Micelle title Structural Comparison of Nanocarriers for this compound cluster_SLN cluster_SLN sln_core sln_surfactant Surfactant Shell sln_drug lipo_outer lipo_inner lipo_drug lipo_label Aqueous Core mic_core mic_label_core Hydrophobic Core mic_shell mic_label_shell Hydrophilic Shell mic_drug cluster_Liposome cluster_Liposome cluster_Micelle cluster_Micelle

References

Troubleshooting & Optimization

Troubleshooting low bioactivity of synthetic Sophoraisoflavone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Sophoraisoflavone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a phytochemical classified as an isoflavone, typically derived from plants of the Sophora genus.[1] It is recognized for a range of bioactive properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Its mechanism of action often involves the modulation of cellular signaling pathways and antioxidant activity.[1]

Q2: My synthetic this compound is showing lower than expected bioactivity. What are the common causes?

Several factors can contribute to lower-than-expected bioactivity for a synthetic compound. The most common issues include:

  • Purity and Impurities: The presence of impurities or byproducts from the synthesis process can interfere with the compound's activity.

  • Stability and Degradation: this compound may degrade under certain storage conditions, or when dissolved in specific solvents, particularly protic solvents.[2][3][4]

  • Solubility Issues: Poor solubility in the experimental medium can lead to a lower effective concentration of the compound at the target site.

  • Experimental Protocol Deviations: Inconsistencies in assay setup, such as cell passage number, bacterial growth phase, or incorrect reagent concentrations, can significantly impact results.

  • Handling and Storage: Improper storage, including exposure to light, high temperatures, or humidity, can compromise the compound's integrity.

Q3: How can I verify the quality and purity of my synthetic this compound?

Verifying the quality of your synthetic compound is a critical first step in troubleshooting. Standard methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and identify the presence of contaminants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.

Q4: What are the optimal storage and handling conditions for this compound?

To ensure stability, this compound should be stored as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh for each experiment. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Studies on similar compounds have shown instability in protic solvents like methanol and ethanol, while aprotic solvents such as acetonitrile and dichloromethane offer better stability.[4]

Q5: The compound is not dissolving properly in my assay medium. What can I do?

Poor aqueous solubility is a common issue with isoflavones. To improve solubility:

  • Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).

  • When adding to the aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

  • Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation with heat.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low Anti-inflammatory Activity

I am not observing the expected reduction in pro-inflammatory markers (e.g., IL-6, TNF-α) in my cell-based assay. What should I check?

Answer: This issue can stem from the compound itself or the assay system. Follow these steps:

  • Verify Compound Integrity:

    • Purity Check: Confirm the purity of your synthetic batch using HPLC. Contaminants can inhibit activity.

    • Solubility: Ensure the compound is fully dissolved in your culture medium. Precipitated compound will not be bioactive. Visually inspect your wells for any precipitate after adding the compound.

    • Freshness of Solution: Prepare fresh dilutions from a stock solution for every experiment, as the compound may degrade in aqueous media over time.

  • Assess Experimental Conditions:

    • Cell Health: Ensure your cells (e.g., RAW 264.7 macrophages) are healthy and within a low passage number. High passage numbers can alter cellular responses.

    • Stimulant Activity: Confirm that your inflammatory stimulus (e.g., Lipopolysaccharide, LPS) is potent and used at the correct concentration to induce a robust inflammatory response.

    • Concentration and Incubation Time: Optimize the concentration range of this compound and the incubation time. The effect may be dose- and time-dependent.

Problem: Low Antimicrobial Activity

My synthetic this compound is not showing the expected Minimum Inhibitory Concentration (MIC) against bacterial strains like MRSA.

Answer: Inconsistent antimicrobial results are often linked to technical details of the susceptibility assay.

  • Check Compound and Media:

    • Purity: As with other assays, purity is paramount. Synthetic byproducts may be inactive.

    • Solubility in Broth: Confirm that this compound is soluble in the broth medium (e.g., Mueller-Hinton Broth) at the tested concentrations. If using DMSO, ensure the final concentration does not affect bacterial growth.

  • Review Assay Protocol:

    • Inoculum Density: The starting bacterial inoculum must be standardized (typically to 5 x 10^5 CFU/mL). An overly dense inoculum can overwhelm the compound, leading to artificially high MIC values.

    • Bacterial Growth Phase: Use bacteria from the mid-logarithmic growth phase for consistent susceptibility.

    • Incubation Conditions: Ensure correct incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C).

Data Presentation

The following table summarizes reported bioactivity for flavonoids from Sophora species to provide a benchmark for expected activity.

CompoundOrganism/Cell LineBioactivity MetricResultReference
Sophoraflavanone GMethicillin-Resistant Staphylococcus aureus (MRSA)MIC0.5 - 8 µg/mL[5][6]
Sophoraflavanone BMethicillin-Resistant Staphylococcus aureus (MRSA)MIC15.6 - 31.25 µg/mL[7][8]
Leachianone ATNF-α-stimulated HaCaT keratinocytesIL-6 InhibitionHigh[9]
MaackiainTNF-α-stimulated HaCaT keratinocytesIL-6 InhibitionModerate[9]

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a synthetic this compound sample.

  • Preparation of Standard and Sample:

    • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

    • Create a working solution by diluting the stock solution to 100 µg/mL with the mobile phase.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program: Start with 95% A / 5% B, ramp to 5% A / 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 260 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production)

This protocol measures the ability of this compound to inhibit cytokine release in macrophages.

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of a target cytokine (e.g., IL-6 or TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration relative to the vehicle control. Determine the IC50 value if applicable.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

  • Preparation of Inoculum:

    • Inoculate a bacterial colony (e.g., MRSA) into cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate until the culture reaches the turbidity of a 0.5 McFarland standard.

    • Dilute the culture in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed check_purity Step 1: Verify Compound Quality start->check_purity purity_ok Is Purity >95% and Structure Confirmed? check_purity->purity_ok repurify Action: Re-purify or Synthesize New Batch purity_ok->repurify No check_solubility Step 2: Check Solubility & Stability purity_ok->check_solubility Yes repurify->start solubility_ok Is Compound Dissolved in Assay Medium? check_solubility->solubility_ok optimize_sol Action: Optimize Solvent/ Formulation (e.g., use DMSO) solubility_ok->optimize_sol No check_assay Step 3: Review Experimental Protocol solubility_ok->check_assay Yes optimize_sol->start assay_ok Are Controls Behaving as Expected? check_assay->assay_ok optimize_assay Action: Optimize Assay (e.g., Cell Density, Incubation Time) assay_ok->optimize_assay No end_ok Bioactivity Confirmed assay_ok->end_ok Yes end_issue Persistent Issue: Consult Literature for Alternative Pathways optimize_assay->end_issue

Caption: Troubleshooting workflow for low bioactivity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_p65 p65 NFkB_active Active NF-κB (p65/p50) NFkB_p65->NFkB_active Translocates NFkB_p50 p50 Sophoraisoflavone_A This compound Sophoraisoflavone_A->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB pathway.

Experimental_Workflow compound_prep 1. Compound Prep (Stock in DMSO) serial_dilution 2. Serial Dilution (in Assay Medium) compound_prep->serial_dilution treatment 4. Treatment/ Incubation serial_dilution->treatment cell_seeding 3. Cell Seeding or Bacterial Inoculum Prep cell_seeding->treatment data_acq 5. Data Acquisition (e.g., ELISA, OD600) treatment->data_acq analysis 6. Data Analysis (IC50 / MIC) data_acq->analysis

Caption: General experimental workflow for bioactivity testing.

References

Sophoraisoflavone A interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Sophoraisoflavone A in common laboratory assays. The information is designed to help researchers identify, mitigate, and understand assay artifacts to ensure the generation of accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a prenylated isoflavone found in plants of the Sophora genus. It is investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Its mechanism of action is thought to involve the modulation of various cellular signaling pathways.

Q2: Can this compound interfere with my laboratory assays?

Yes, like other isoflavonoids, this compound has the potential to interfere with various laboratory assays, leading to false-positive or false-negative results. This interference can stem from its chemical structure, intrinsic properties such as autofluorescence, or its effects on cellular metabolism and reporter systems.

Q3: Which assays are most likely to be affected by this compound?

Based on the known properties of isoflavonoids, the following assays are particularly susceptible to interference:

  • Luciferase-based reporter gene assays: Isoflavonoids have been shown to directly inhibit firefly luciferase.[1]

  • Cell viability assays (e.g., MTT, XTT): The reducing potential of phenolic compounds like this compound can lead to non-enzymatic reduction of the tetrazolium salts, causing false-positive signals of cell viability.[2]

  • Fluorescence-based assays: Autofluorescence is a common property of phenolic compounds, which can interfere with the detection of fluorescent probes.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur through various mechanisms, including non-specific binding and effects on enzyme activity.

Troubleshooting Guides

Luciferase Reporter Gene Assays

Issue: Unexpected increase or decrease in luciferase activity in the presence of this compound.

Potential Cause: Direct inhibition of firefly luciferase by this compound. Many isoflavonoids are known to inhibit firefly luciferase, which can be misinterpreted as a biological effect on the promoter of interest.[1]

Troubleshooting Workflow:

G start Unexpected Luciferase Activity Change step1 Perform Luciferase Inhibition Assay start->step1 result1 Significant Inhibition Observed step1->result1 result2 No Significant Inhibition step1->result2 step2 Determine IC50 of This compound on purified Luciferase step3 Consider Alternative Reporter System (e.g., Renilla luciferase) step2->step3 conclusion1 Observed effect is likely an artifact. Use alternative reporter or validate with orthogonal assay. step3->conclusion1 step4 Use a structurally unrelated compound as a positive control conclusion2 Observed effect is likely biological. Proceed with experimental validation. step4->conclusion2 result1->step2 result2->step4

Caption: Workflow to troubleshoot this compound interference in luciferase assays.

Quantitative Data for Related Isoflavonoids (Firefly Luciferase Inhibition):

IsoflavonoidIC50 (µM)
Daidzein51.44
Genistein36.89
Glycitein26.40
Prunetin16.27
Biochanin A>100
Calycosin>100
Formononetin>100

Experimental Protocol: Luciferase Inhibition Assay

  • Reagents: Purified firefly luciferase, luciferase substrate (luciferin), assay buffer, this compound stock solution.

  • Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a white 96-well plate, add purified firefly luciferase to each well. c. Add the this compound dilutions to the wells. d. Incubate for 15-30 minutes at room temperature. e. Add the luciferase substrate to initiate the reaction. f. Immediately measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

MTT and XTT Cell Viability Assays

Issue: Increased absorbance in MTT/XTT assay in the presence of this compound, suggesting increased cell viability, which may contradict other observations (e.g., microscopy).

Potential Cause: Direct reduction of the tetrazolium salt (MTT/XTT) by the antioxidant properties of this compound, leading to a false-positive signal.[2]

Troubleshooting Workflow:

G start Unexpected Increase in MTT/XTT Signal step1 Perform Cell-Free MTT/XTT Assay start->step1 step2 Incubate this compound with MTT/XTT reagent in cell-free medium step1->step2 result1 Absorbance Increase Observed step2->result1 result2 No Absorbance Increase step2->result2 step3 Use an Alternative Viability Assay (e.g., CellTiter-Glo, Trypan Blue) conclusion2 Effect on viability is likely real. Confirm with orthogonal methods. step3->conclusion2 conclusion1 Signal is an artifact. Use an alternative assay for viability assessment. result1->conclusion1 result2->step3

Caption: Workflow to troubleshoot this compound interference in MTT/XTT assays.

Experimental Protocol: Cell-Free MTT Assay

  • Reagents: Cell culture medium, MTT reagent, solubilization solution, this compound stock solution.

  • Procedure: a. Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. b. Add MTT reagent to each well. c. Incubate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C. d. Add solubilization solution. e. Read absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.

Fluorescence-Based Assays

Issue: High background fluorescence or unexpected changes in fluorescence intensity when using this compound.

Potential Cause: Autofluorescence of this compound. Many phenolic compounds absorb light in the UV and blue regions and emit in the green to red regions of the spectrum, which can overlap with the spectra of common fluorescent dyes.

Troubleshooting Workflow:

G start High Background or Unexpected Fluorescence step1 Measure Autofluorescence Spectrum of This compound start->step1 step2 Determine Excitation and Emission Maxima step1->step2 step3 Compare with Spectra of Your Fluorescent Probe step2->step3 result Spectral Overlap Identified step3->result step4 Select a Probe with Non-overlapping Spectra (Red-shifted dyes are often better) conclusion Correct for autofluorescence by subtracting the signal from 'Compound Only' controls or use a spectrally distinct probe. step4->conclusion step5 Include 'Compound Only' Controls in Your Assay step5->conclusion result->step4 result->step5

Caption: Workflow to address this compound autofluorescence in assays.

Experimental Protocol: Measuring Autofluorescence

  • Instrumentation: A fluorescence spectrophotometer or plate reader with spectral scanning capabilities.

  • Procedure: a. Prepare a solution of this compound in the same buffer as your assay. b. Scan a range of excitation wavelengths (e.g., 250-500 nm) and measure the emission spectrum for each. c. Scan a range of emission wavelengths (e.g., 300-700 nm) while exciting at the determined excitation maximum.

  • Analysis: Plot the excitation and emission spectra to identify the wavelengths of maximum fluorescence. This will help in selecting appropriate filters and fluorescent probes to minimize interference.

Enzyme-Linked Immunosorbent Assays (ELISA)

Issue: Inconsistent or unexpected results in an ELISA when samples contain this compound.

Potential Causes:

  • Non-specific binding: this compound might bind to the plate, antibodies, or other assay components.

  • Enzyme inhibition/activation: It could directly affect the activity of the reporter enzyme (e.g., HRP, ALP).

  • Matrix effects: The presence of the compound can alter the sample matrix, affecting antibody-antigen binding.

Troubleshooting Guide:

Problem Possible Cause Recommended Action
High Background Non-specific binding of this compound or detection antibody.Increase the number of washing steps. Optimize blocking buffer concentration and incubation time. Include a "compound only" control (no analyte).
Low Signal Inhibition of reporter enzyme by this compound.Perform an enzyme activity assay in the presence of this compound. If inhibition is observed, consider a different detection system or validate with an orthogonal method.
Inconsistent Replicates Matrix effects altering antibody-antigen binding.Perform a spike and recovery experiment. Spike a known amount of analyte into samples with and without this compound and compare the recovery. Diluting the sample may help mitigate matrix effects.

Signaling Pathway Considerations

This compound and related isoflavones are known to interact with multiple signaling pathways, which could be the intended object of study but can also be a source of off-target effects in cell-based assays.

G cluster_0 This compound cluster_1 Potential Signaling Pathways Affected cluster_2 Cellular Responses Sophoraisoflavone_A Sophoraisoflavone_A PI3K_AKT PI3K/Akt Pathway Sophoraisoflavone_A->PI3K_AKT NF_kB NF-κB Pathway Sophoraisoflavone_A->NF_kB MAPK MAPK Pathway Sophoraisoflavone_A->MAPK Apoptosis Apoptosis PI3K_AKT->Apoptosis Proliferation Cell Proliferation PI3K_AKT->Proliferation Inflammation Inflammation NF_kB->Inflammation NF_kB->Apoptosis MAPK->Inflammation MAPK->Proliferation

Caption: Potential signaling pathways modulated by this compound.

When designing experiments, it is crucial to consider that observed effects in cell-based assays might be due to the modulation of these pathways rather than direct interaction with the intended target. Cross-validation with more specific inhibitors or genetic knockdown/knockout models is recommended to confirm the mechanism of action.

References

Technical Support Center: Detection of Sophoraisoflavone A and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the detection and quantification of Sophoraisoflavone A and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound and its metabolites?

A1: The most prevalent and powerful analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This method offers high sensitivity and selectivity for identifying and quantifying metabolites in complex biological matrices.[5][6][7] High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is also utilized, though it may have lower sensitivity compared to LC-MS/MS.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often requiring derivatization of the analytes.[10][11]

Q2: What are the major metabolic pathways for this compound?

A2: this compound, like other isoflavones, undergoes extensive metabolism in the body. The primary metabolic routes include:

  • Phase I Metabolism: This involves oxidation and demethylation reactions, primarily occurring in the liver, mediated by cytochrome P450 enzymes.[1][12]

  • Phase II Metabolism: The parent compound and its phase I metabolites are often conjugated with glucuronic acid (glucuronidation) or sulfate groups (sulfation) to increase their water solubility and facilitate excretion.[1][4]

  • Gut Microbiota Metabolism: The gut microbiome plays a significant role in metabolizing isoflavones, leading to various breakdown products.[10][12]

Q3: Why are the concentrations of this compound metabolites often low in biological samples?

A3: Low concentrations of this compound and its metabolites in biological fluids like plasma and urine are common due to several factors. Isoflavones generally exhibit poor oral bioavailability, meaning only a small fraction is absorbed into the bloodstream.[13][14] Additionally, the absorbed compound is extensively metabolized in the intestines and liver.[1][4]

Q4: How can I improve the detection of conjugated metabolites (glucuronides and sulfates)?

A4: To detect conjugated metabolites, you can either analyze them directly using a sensitive LC-MS/MS method or indirectly by enzymatic hydrolysis. The indirect approach involves treating the sample with enzymes like β-glucuronidase and sulfatase to cleave the conjugate bonds, releasing the aglycone (the parent isoflavone or its phase I metabolite) for easier detection and quantification.[11]

Q5: What are the key considerations for sample preparation?

A5: Proper sample preparation is critical for accurate analysis. For metabolically active samples like cells or tissues, rapid quenching is necessary to halt enzymatic activity and preserve the metabolic profile.[15] For biological fluids, protein precipitation or solid-phase extraction (SPE) is often required to remove interfering substances.[5] It is also crucial to minimize the time between sample preparation and analysis to prevent degradation or interconversion of metabolites.[15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity / No Peak Detected 1. Low concentration of metabolites in the sample.[14] 2. Inefficient extraction or sample loss during preparation. 3. Suboptimal LC-MS/MS parameters (e.g., ionization mode, collision energy). 4. Degradation of analytes.1. Concentrate the sample extract. 2. Optimize the extraction method (e.g., try a different SPE cartridge or solvent system).[5] 3. Optimize MS parameters by infusing a standard solution of this compound. Test both positive and negative ionization modes.[8] 4. Ensure proper sample storage and minimize time between collection and analysis.[15]
Poor Peak Shape (Tailing, Fronting, Broadening) 1. Incompatible mobile phase with the analytical column. 2. Column overload. 3. Presence of interfering matrix components. 4. Column degradation.1. Adjust the mobile phase composition (e.g., pH, organic solvent ratio). 2. Dilute the sample extract before injection. 3. Improve sample cleanup using a more effective SPE protocol. 4. Replace the analytical column.
High Background Noise / Matrix Effects 1. Insufficient sample cleanup. 2. Contamination from solvents, reagents, or labware. 3. Co-elution of matrix components with the analytes of interest.[15]1. Enhance the sample preparation procedure (e.g., use a more selective SPE sorbent). 2. Use high-purity solvents and reagents and thoroughly clean all labware. 3. Optimize the chromatographic separation to better resolve analytes from interfering peaks. 4. Use an internal standard to compensate for matrix effects.[5]
Difficulty in Metabolite Identification 1. Lack of reference standards for metabolites. 2. Complex fragmentation patterns in MS/MS. 3. Presence of isomeric metabolites that are difficult to distinguish.[2][3]1. Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination.[6] 2. Compare experimental fragmentation patterns with in-silico fragmentation tools or literature data. 3. Employ advanced separation techniques (e.g., different column chemistry, ion mobility spectrometry) to separate isomers.
Poor Quantitative Reproducibility 1. Inconsistent sample preparation. 2. Instability of the LC-MS system. 3. Variability in enzymatic hydrolysis efficiency (if performed). 4. Lack of an appropriate internal standard.[15]1. Standardize the sample preparation protocol and use automated systems if possible. 2. Equilibrate the LC-MS system thoroughly before running samples and perform regular system suitability checks. 3. Optimize the hydrolysis conditions (enzyme concentration, incubation time, and temperature) and validate the efficiency. 4. Use a stable isotope-labeled internal standard corresponding to this compound for the most accurate quantification.

Experimental Protocols

Protocol 1: Extraction of this compound and its Metabolites from Plasma
  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient might start with a low percentage of B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray ionization (ESI), operated in both positive and negative modes to determine the optimal ionization for this compound and its metabolites.[8]

  • MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for the parent molecule and a characteristic product ion resulting from its fragmentation.[2] For metabolite identification, a full scan or product ion scan on a high-resolution instrument is recommended.

Visualizations

Caption: Experimental Workflow for this compound Metabolite Analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Conjugation cluster_gut Gut Microbiota Metabolism Sophoraisoflavone_A This compound Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylation) Sophoraisoflavone_A->Oxidized_Metabolites Demethylated_Metabolites Demethylated Metabolites Sophoraisoflavone_A->Demethylated_Metabolites Glucuronides Glucuronide Conjugates Sophoraisoflavone_A->Glucuronides Sulfates Sulfate Conjugates Sophoraisoflavone_A->Sulfates Microbial_Metabolites Microbial Metabolites Sophoraisoflavone_A->Microbial_Metabolites Oxidized_Metabolites->Glucuronides Oxidized_Metabolites->Sulfates Demethylated_Metabolites->Glucuronides Demethylated_Metabolites->Sulfates Excretion Excretion (Urine, Feces) Glucuronides->Excretion Sulfates->Excretion Microbial_Metabolites->Excretion

References

Validation & Comparative

Sophoraisoflavone A vs. Genistein: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a focal point for the discovery of novel therapeutic agents. Among these, isoflavones, a class of phytoestrogens, have garnered significant attention for their potential anticancer properties. This guide provides a detailed comparative analysis of two such isoflavones: Sophoraisoflavone A and the extensively studied Genistein. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer activities, supported by available experimental data.

Introduction to the Compounds

Genistein is a well-characterized isoflavone predominantly found in soy products. Its anticancer effects have been documented across a wide range of malignancies, attributed to its ability to modulate various cellular processes including apoptosis, cell cycle progression, and key signaling pathways.

This compound is a less-studied isoflavone, primarily isolated from the roots of Sophora flavescens. While preliminary studies suggest its potential as an anticancer agent, a comprehensive quantitative comparison with established compounds like Genistein is hampered by the limited availability of specific experimental data.

Comparative Anticancer Activity: A Data-Driven Overview

Genistein: In Vitro Anticancer Activity

The anticancer activity of Genistein has been evaluated across numerous cancer cell lines. A summary of its half-maximal inhibitory concentration (IC50) values is presented in Table 1.

Table 1: IC50 Values of Genistein in Various Cancer Cell Lines
Cancer Cell Line IC50 (µM)
Breast Cancer (MCF-7)11.5 - 47.5[1]
Breast Cancer (MDA-MB-231)5.44[2]
Prostate Cancer (PC-3)10 - 50
Colon Cancer (HCT-116)~50[3][4]
Colon Cancer (SW-480)~50[3][4]
Gastric Cancer (HGC-27)Dose-dependent inhibition[5]
Cervical Cancer (HeLa)18.47 - 35
Ovarian Cancer (SK-OV-3)Induces apoptosis

Mechanisms of Anticancer Action

Genistein: A Multi-Targeted Approach

Genistein exerts its anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction:

Genistein has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.[3][4] This is achieved through the modulation of key apoptotic proteins. For instance, in colon cancer cells, Genistein treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[6] It also activates caspase cascades, including caspase-3, -8, and -9, which are critical executioners of apoptosis.[6]

Cell Cycle Arrest:

A hallmark of cancer is uncontrolled cell proliferation. Genistein intervenes in this process by arresting the cell cycle at various phases, thereby inhibiting cancer cell growth. In human gastric cancer cells, Genistein causes a reversible arrest at the G2/M phase of the cell cycle.[5] Similarly, in colon cancer cells, it induces G2/M arrest in a p53-dependent manner.[3][4]

This compound: Emerging Anticancer Potential

While specific quantitative data for this compound is scarce, preliminary studies on extracts from Sophora flavescens and related compounds suggest its potential to inhibit cancer cell growth. Further research is imperative to elucidate its precise mechanisms of action and to quantify its efficacy in comparison to established isoflavones like Genistein.

Signaling Pathways Modulated

The anticancer activities of Genistein are underpinned by its ability to modulate multiple signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Affected by Genistein:

  • NF-κB Signaling: Genistein inhibits the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[7]

  • PI3K/Akt Signaling: This pathway is critical for cell survival and proliferation. Genistein has been shown to suppress the PI3K/Akt pathway, thereby promoting apoptosis.

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Genistein can modulate this pathway to exert its anticancer effects.

Below is a diagram illustrating the key signaling pathways modulated by Genistein in cancer cells.

Genistein_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Genistein Genistein RTK Receptor Tyrosine Kinases (RTKs) Genistein->RTK Inhibits PI3K PI3K Genistein->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Genistein->MAPK Modulates IKK IKK Genistein->IKK Inhibits Apoptosis_Regulators Bcl-2 Family (Bax, Bcl-2) Genistein->Apoptosis_Regulators Promotes Bax (pro-apoptotic) Cell_Cycle_Regulators Cell Cycle Regulators (Cyclins, CDKs) Genistein->Cell_Cycle_Regulators Induces G2/M Arrest RTK->PI3K RTK->MAPK Akt Akt PI3K->Akt Akt->IKK Akt->Apoptosis_Regulators Inhibits (Bcl-2) IkappaB IκB IKK->IkappaB Phosphorylates & Inactivates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Caspases Caspases Apoptosis_Regulators->Caspases Regulates Apoptosis Apoptosis Caspases->Apoptosis Apoptosis Proliferation_Genes Proliferation & Survival Genes NFkappaB_nuc->Proliferation_Genes Activates Transcription

Caption: Signaling pathways modulated by Genistein in cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Genistein or this compound) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.

  • Data Quantification: The percentage of apoptotic cells is quantified using the flow cytometry software.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated and harvested as described in the apoptosis assay protocol.

  • Fixation: The cell pellet is washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histogram using appropriate software.

Below is a diagram illustrating a general experimental workflow for comparing the anticancer activity of two compounds.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Select Cancer Cell Lines Compound_Prep Prepare Stock Solutions: This compound & Genistein Start->Compound_Prep Cell_Culture Cell Culture & Seeding (96-well & 6-well plates) Compound_Prep->Cell_Culture Treatment Treat cells with varying concentrations of each compound Cell_Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis: - Calculate IC50 values - Quantify Apoptosis % - Determine Cell Cycle Distribution MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Comparison Comparative Analysis of Anticancer Activity Data_Analysis->Comparison Conclusion Conclusion & Future Directions Comparison->Conclusion

Caption: General experimental workflow for comparative anticancer analysis.

Conclusion and Future Directions

Genistein stands as a potent, well-documented natural anticancer agent with multifaceted mechanisms of action. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of critical signaling pathways, makes it a significant compound in cancer research.

The anticancer potential of this compound is an emerging area of investigation. While direct comparative data with Genistein is currently lacking, the preliminary evidence warrants further in-depth studies. Future research should focus on conducting head-to-head comparative analyses of this compound and Genistein across a panel of cancer cell lines. Determining the IC50 values, apoptosis induction rates, and effects on cell cycle progression for this compound will be crucial in ascertaining its relative potency and potential as a novel anticancer therapeutic. Elucidating the specific signaling pathways targeted by this compound will further enhance our understanding of its mechanism of action and its potential for clinical application.

References

A Comparative Analysis of the Antibacterial Spectrum of Sophoraisoflavone A and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antibacterial properties of Sophoraisoflavone A and other well-researched flavonoids, namely quercetin, kaempferol, and genistein. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. This document summarizes key experimental data on the antibacterial spectrum of these compounds, details the methodologies used for their evaluation, and illustrates their mechanisms of action.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of flavonoids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for this compound (represented by the closely related sophoraflavanone G and sophoraisoflavanone A due to limited direct data on this compound), quercetin, kaempferol, and genistein against a panel of Gram-positive and Gram-negative bacteria.

FlavonoidBacterial StrainGram StainMIC (µg/mL)Reference
Sophoraflavanone G Staphylococcus aureus (MRSA)Positive0.5 - 8[1]
Mutans streptococciPositive0.5 - 4[2]
Sophoraisoflavanone A Staphylococcus aureusPositive~20[1]
Staphylococcus epidermisPositive~20[1]
Escherichia coliNegative~60[1]
Salmonella typhimuriumNegative~60[1]
Quercetin Staphylococcus aureusPositive20 - 500[3][4][5]
Staphylococcus aureus (MRSA)Positive176 - 500[5][6]
Pseudomonas aeruginosaNegative20 - 250[3][6][7]
Escherichia coliNegative300 - 400[4]
Chromobacterium violaceumNegative125[7]
Serratia marcescensNegative500[7]
Kaempferol Staphylococcus aureusPositive>1024[8]
Pseudomonas aeruginosaNegative1[9]
Klebsiella pneumoniaeNegative-[10]
Genistein Staphylococcus aureusPositiveSignificant reduction in CFUs at 100 µM (~27 µg/mL)[11]
Bacillus anthracisPositiveSignificant reduction in CFUs at 100 µM (~27 µg/mL)[11]
Escherichia coliNegativeNo effect at 100 µM (~27 µg/mL)[11][12]
Shigella sonneiNegativeNo effect at 100 µM (~27 µg/mL)[11]
Klebsiella pneumoniaeNegativeNo effect at 100 µM (~27 µg/mL)[11]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of a compound. The two most common methods employed in the cited studies are the Broth Microdilution and Agar Dilution methods.

Broth Microdilution Method

This method is widely used for its efficiency and the small quantities of reagents required.

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the flavonoid being tested. The MIC is determined as the lowest concentration of the flavonoid that inhibits visible bacterial growth after incubation.

Detailed Protocol:

  • Preparation of Flavonoid Stock Solution: Dissolve the flavonoid in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the flavonoid stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria and medium without flavonoid) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the flavonoid in which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow start Start prep_flavonoid Prepare Flavonoid Stock Solution start->prep_flavonoid serial_dilution Perform Serial Dilutions in 96-well Plate prep_flavonoid->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Visual/OD600) incubate->read_mic end End read_mic->end

Broth Microdilution Method Workflow

Agar Dilution Method

The agar dilution method is considered a reference method for antimicrobial susceptibility testing.

Principle: The flavonoid is incorporated into an agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the flavonoid that prevents the growth of bacterial colonies.

Detailed Protocol:

  • Preparation of Flavonoid-Agar Plates: Prepare a series of molten agar (e.g., Mueller-Hinton Agar) aliquots. Add different concentrations of the flavonoid stock solution to each aliquot to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator or a micropipette, spot a small, defined volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each flavonoid-containing agar plate and a growth control plate (agar without flavonoid).

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the flavonoid that completely inhibits the visible growth of the bacteria on the agar surface.

Agar_Dilution_Workflow start Start prep_plates Prepare Flavonoid-Agar Plates with Serial Dilutions start->prep_plates spot_inoculate Spot Inoculate Plates prep_plates->spot_inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->spot_inoculate incubate Incubate Plates (37°C, 18-24h) spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Agar Dilution Method Workflow

Mechanisms of Antibacterial Action

Flavonoids exert their antibacterial effects through various mechanisms, often targeting multiple cellular processes. The primary proposed mechanisms for the flavonoids discussed in this guide are illustrated below.

This compound (and related Sophora flavonoids)

The primary antibacterial mechanism of sophoraflavanones appears to be the disruption of the bacterial cell membrane.

Sophora_Mechanism Sophora This compound Membrane Bacterial Cell Membrane Sophora->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Proposed mechanism of this compound

Quercetin

Quercetin exhibits a multi-targeted antibacterial action, affecting the cell membrane, DNA replication, and protein synthesis.[3]

Quercetin_Mechanism cluster_targets Bacterial Cellular Targets Quercetin Quercetin Membrane Cell Membrane Damage Quercetin->Membrane DNAGyrase DNA Gyrase Inhibition Quercetin->DNAGyrase ProteinSynth Inhibition of Protein Synthesis Quercetin->ProteinSynth Death Bacterial Cell Death Membrane->Death DNAGyrase->Death ProteinSynth->Death

Multi-target mechanism of Quercetin

Kaempferol

Similar to quercetin, kaempferol's antibacterial activity is attributed to its ability to damage the bacterial cell membrane and inhibit essential enzymes like DNA gyrase.

Kaempferol_Mechanism Kaempferol Kaempferol Membrane Cell Membrane Damage Kaempferol->Membrane DNAGyrase DNA Gyrase Inhibition Kaempferol->DNAGyrase Death Bacterial Cell Death Membrane->Death DNAGyrase->Death

Antibacterial mechanism of Kaempferol

Genistein

Genistein primarily exerts its antibacterial effect by interfering with nucleic acid synthesis.[12][13]

Genistein_Mechanism Genistein Genistein NucleicAcid Inhibition of DNA & RNA Synthesis Genistein->NucleicAcid GrowthInhibition Inhibition of Bacterial Growth NucleicAcid->GrowthInhibition Death Bacteriostatic Effect GrowthInhibition->Death

Primary antibacterial mechanism of Genistein

Conclusion

This comparative guide highlights the diverse antibacterial profiles of this compound (and its close analogs) and other significant flavonoids. This compound and its related compounds show potent activity, particularly against Gram-positive bacteria. Quercetin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria through multiple mechanisms. Kaempferol also exhibits broad-spectrum activity, while genistein's effects are more pronounced against Gram-positive bacteria through the inhibition of nucleic acid synthesis. The provided data and experimental protocols offer a valuable resource for the scientific community in the ongoing search for new and effective antibacterial agents. Further research is warranted to fully elucidate the antibacterial potential of this compound and to explore synergistic combinations of these flavonoids with existing antibiotics.

References

Validating the Anti-Inflammatory Mechanism of Sophoraisoflavone A: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoraisoflavone A, a prenylflavonoid isolated from Sophora flavescens, has demonstrated significant anti-inflammatory properties. Preclinical evidence suggests its mechanism of action involves the modulation of key inflammatory signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Nuclear Factor-kappa B (NF-κB) pathways. This guide provides a comparative framework for validating this proposed mechanism using knockout (KO) models, offering objective comparisons with alternative compounds and detailing supportive experimental data and protocols.

Comparative Efficacy of this compound in Wild-Type vs. Knockout Models

To definitively establish the molecular targets of this compound, its anti-inflammatory effects can be compared between wild-type (WT) cells or animals and their counterparts with specific genes knocked out. The following tables summarize expected quantitative data from such comparative studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Wild-Type vs. PI3K/Akt Knockout Macrophages

Cell TypeTreatment (24h)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Wild-Type (WT) Vehicle Control850 ± 451200 ± 60
This compound (10 µM)350 ± 30480 ± 40
Alternative 1 (PI3K Inhibitor)330 ± 25450 ± 35
PI3K KO Vehicle Control870 ± 501250 ± 65
This compound (10 µM)840 ± 481220 ± 62
Alternative 1 (PI3K Inhibitor)860 ± 521230 ± 63

Table 2: Effect of this compound on NF-κB Activation in Wild-Type vs. IKKβ Knockout Fibroblasts

Cell TypeTreatment (1h)Nuclear p65 (Relative Units)IκBα Degradation (%)
Wild-Type (WT) Vehicle Control1.0 ± 0.10 ± 5
This compound (10 µM)0.4 ± 0.0560 ± 8
Alternative 2 (NF-κB Inhibitor)0.3 ± 0.0475 ± 10
IKKβ KO Vehicle Control1.1 ± 0.122 ± 6
This compound (10 µM)1.0 ± 0.115 ± 7
Alternative 2 (NF-κB Inhibitor)1.0 ± 0.14 ± 5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments cited in the comparative data.

Generation of Knockout Cell Lines using CRISPR-Cas9
  • gRNA Design and Synthesis: Design two to three guide RNAs (gRNAs) targeting the initial exons of the target gene (e.g., Pik3ca for PI3K or Ikbkb for IKKβ) to induce frame-shift mutations. Synthesize the gRNAs and the Cas9 nuclease.

  • Transfection: Transfect the target cells (e.g., RAW 264.7 macrophages or NIH/3T3 fibroblasts) with the gRNA and Cas9 expression vectors using a suitable transfection reagent.

  • Single-Cell Cloning: After 48-72 hours, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.

  • Screening and Validation: Expand the single-cell clones and screen for the absence of the target protein by Western blot. Confirm the gene knockout at the genomic level by Sanger sequencing of the targeted locus.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Cell Lysis: Treat wild-type and knockout cells with this compound or vehicle control, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p65, IκBα).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Collection: Collect the culture supernatants from treated wild-type and knockout cells.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokines (e.g., TNF-α, IL-6).

  • Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental designs can clarify complex biological processes and experimental logic.

sophoraisoflavone_a_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Activates PI3K PI3K TLR4->PI3K IKK IKK Complex TLR4->IKK Sophoraisoflavone_A This compound Sophoraisoflavone_A->PI3K Inhibits Sophoraisoflavone_A->IKK Inhibits Akt Akt PI3K->Akt Activates Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces Transcription

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

knockout_validation_workflow start Start: Hypothesis This compound inhibits PI3K/NF-κB crispr Generate PI3K and IKKβ Knockout Cell Lines (CRISPR-Cas9) start->crispr wt_ko Culture Wild-Type (WT) and Knockout (KO) Cells crispr->wt_ko treatment Treat cells with this compound, Alternative Inhibitor, or Vehicle wt_ko->treatment stimulation Stimulate with LPS treatment->stimulation analysis Analyze Inflammatory Response: - Cytokine Production (ELISA) - Protein Phosphorylation (Western Blot) stimulation->analysis comparison Compare this compound effects in WT vs. KO cells analysis->comparison conclusion Conclusion: Mechanism Validated if effect is abrogated in KO cells comparison->conclusion

Caption: Experimental workflow for validating this compound's mechanism using knockout models.

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Sophoraisoflavone A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Sophoraisoflavone A, a key isoflavone with significant therapeutic potential.

This document outlines detailed experimental protocols, presents a comparative summary of validation parameters, and offers a clear workflow for the cross-validation of these two powerful analytical techniques. The information herein is compiled from various scientific studies to provide a comprehensive overview for methodological assessment.

Data Presentation: A Side-by-Side Look at Performance

The selection of an analytical method hinges on its performance characteristics. While direct comparative studies on this compound are limited, this table summarizes typical validation parameters for both HPLC and LC-MS/MS based on the analysis of structurally similar flavonoids from Sophora species. This compiled data serves as a benchmark for what can be expected when developing and validating methods for this compound.

Validation ParameterHPLC with DAD DetectionLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) 0.27 - 0.79 µg/mL< 3.12 ng/mL
Limit of Quantification (LOQ) 0.82 - 2.39 µg/mL< 12.5 ng/mL
Accuracy (Recovery) 96.40% - 104.43%[1]Not explicitly stated in the provided results
Precision (RSD%) < 2%Not explicitly stated in the provided results
Specificity Good, based on retention time and UV spectra. Potential for co-elution with isomers.High, based on retention time and specific mass transitions (MRM), allowing for the differentiation of isomers.[2]

Note: The data presented is compiled from different studies focusing on flavonoids from Sophora species and should be considered as illustrative. Method performance for this compound will need to be established through specific validation studies.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of this compound using both HPLC and LC-MS.

Sample Preparation (General Protocol for Plant Material)
  • Grinding: Dry the plant material (e.g., from Sophora species) and grind it into a fine powder.

  • Extraction: Accurately weigh a portion of the powdered sample and extract with a suitable solvent, such as methanol or ethanol, often with the aid of ultrasonication or reflux extraction.

  • Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter before injection into the chromatography system.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

This protocol is based on a validated method for the analysis of flavonoids from Sophora tonkinensis.[1]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.3% acetic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute compounds with increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) set to a wavelength appropriate for isoflavones (e.g., 310 nm).

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a method for the quantification of major flavonoids from Fructus Sophorae.[2]

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A linear gradient elution using:

    • Solvent A: Methanol[2]

    • Solvent B: 0.05% acetic acid in water[2]

  • Gradient Program:

    • 0-1.5 min: 35% A to 75% A[2]

    • 1.5-6 min: 75% A to 95% A[2]

    • 6-8 min: Isocratic at 95% A[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound.

  • Injection Volume: 10 µL.[2]

Mandatory Visualization

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS methods for the analysis of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison cluster_conclusion Conclusion Start Reference Standard & Test Samples Prep Extraction & Filtration Start->Prep HPLC HPLC Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS Val_HPLC Validate HPLC Method (Linearity, Accuracy, Precision, etc.) HPLC->Val_HPLC Val_LCMS Validate LC-MS Method (Linearity, Accuracy, Precision, etc.) LCMS->Val_LCMS Compare Compare Results (Statistical Analysis) Val_HPLC->Compare Val_LCMS->Compare Conclusion Method Equivalency Assessment Compare->Conclusion

References

Sophoraisoflavone A in Perspective: A Comparative Guide to Phytoestrogen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various phytoestrogens for estrogen receptors alpha (ERα) and beta (ERβ). While direct experimental data for Sophoraisoflavone A is limited in the currently available scientific literature, this document summarizes the binding affinities of other flavonoids isolated from Sophora flavescens, the plant source of this compound, and compares them with well-characterized phytoestrogens. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for context.

Quantitative Comparison of Receptor Binding Affinity

The relative binding affinity (RBA) of a compound for a receptor is a measure of its ability to bind to that receptor relative to a standard substance, typically the endogenous ligand (in this case, 17β-estradiol), which is assigned an RBA of 100%. The IC50 value represents the concentration of a competitor ligand that displaces 50% of the radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

It is important to note that direct, quantitative binding affinity data for this compound for ERα and ERβ was not found in the reviewed literature. However, studies on other prenylated and lavandulyl flavonoids from Sophora flavescens indicate weak binding to the rat uterine estrogen receptor, with relative binding affinity (RBA) values ranging from 0.004 to 0.072 when compared to 17β-estradiol[1].

For a comprehensive comparison, the following tables summarize the receptor binding affinities of several well-studied phytoestrogens for human ERα and ERβ.

Table 1: Relative Binding Affinity (RBA) of Phytoestrogens for Estrogen Receptors

PhytoestrogenRBA (%) for ERαRBA (%) for ERβPreferential Binding
17β-Estradiol100100-
Genistein487ERβ
Daidzein0.10.5ERβ
Biochanin A0.10.1None
Formononetin<0.1<0.1None
Coumestrol36188ERβ
Equol2.216ERβ

Data compiled from multiple sources. RBA values can vary between studies depending on the specific experimental conditions.

Table 2: IC50 Values of Phytoestrogens in Competitive Binding Assays

PhytoestrogenIC50 (nM) for ERαIC50 (nM) for ERβ
17β-Estradiol~1-10~1-10
Genistein~50-200~5-20
Daidzein>1000~500-1000
Coumestrol~10-50~1-10
Equol~100-500~50-100

IC50 values are approximate and can vary based on assay conditions.

Experimental Protocols

The data presented in this guide is primarily derived from competitive binding assays. The following is a generalized protocol for such an assay, based on common methodologies described in the literature[2][3].

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., a phytoestrogen) for estrogen receptors by measuring its ability to compete with a radiolabeled estrogen for binding to the receptor.

Materials:

  • Estrogen Receptors: Purified recombinant human ERα or ERβ, or cytosolic preparations from estrogen-responsive tissues (e.g., rat uterus).

  • Radioligand: Tritiated 17β-estradiol ([³H]E₂).

  • Test Compounds: this compound and other phytoestrogens of interest, dissolved in an appropriate solvent (e.g., ethanol or DMSO).

  • Assay Buffer: Tris-based buffer containing additives to stabilize the receptor and reduce non-specific binding.

  • Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

Procedure:

  • Incubation: A constant concentration of the estrogen receptor and the radioligand ([³H]E₂) are incubated with increasing concentrations of the unlabeled test compound in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand using either HAP slurry (which binds the receptor-ligand complex) or dextran-coated charcoal (which adsorbs the free ligand).

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100%.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (e.g., Phytoestrogen) ER_mem Membrane ER E2->ER_mem Non-genomic GPER GPER1 E2->GPER ER_cyto Cytoplasmic ER E2->ER_cyto Genomic PI3K_AKT PI3K/Akt Pathway ER_mem->PI3K_AKT MAPK MAPK Pathway GPER->MAPK HSP HSP90 ER_cyto->HSP Inactive state ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene Transcription ERE->Gene

Caption: Estrogen Receptor Signaling Pathways.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare Estrogen Receptor (ERα or ERβ) Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor->Incubation Radioligand Prepare Radioligand ([³H]E₂) Radioligand->Incubation Test_Compound Prepare Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separate Bound and Free Radioligand (HAP or Charcoal) Incubation->Separation Quantification Quantify Radioactivity in Bound Fraction Separation->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50 Calculate IC50 Value Competition_Curve->IC50 RBA Calculate Relative Binding Affinity (RBA) IC50->RBA

Caption: Competitive Binding Assay Workflow.

References

Synergistic Potential of Sophoraisoflavone A with Known Antibiotics: A Comparative Guide Based on Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

The primary mechanisms of synergy for these related compounds appear to be the inhibition of bacterial efflux pumps and disruption of the cell membrane, leading to increased intracellular concentrations and enhanced efficacy of common antibiotics.

Quantitative Data Summary

The following tables summarize the synergistic effects of Sophoraflavanone G and Sophoraflavanone B with various antibiotics against resistant bacterial strains, primarily Methicillin-Resistant Staphylococcus aureus (MRSA). The data is presented in terms of Minimum Inhibitory Concentrations (MIC) and Fractional Inhibitory Concentration Indices (FICI). A FICI of ≤ 0.5 is indicative of a synergistic interaction.

Table 1: Synergistic Activity of Sophoraflavanone G with Norfloxacin against Effluxing Antibiotic-Resistant Staphylococcus aureus

OrganismCompoundMIC (µg/mL) AloneMIC (µg/mL) in CombinationFICIInterpretation
MRSANorfloxacin12840.28Synergy
Sophoraflavanone G82

Data adapted from studies on Sophoraflavanone G, which demonstrate its ability to potentiate the activity of Norfloxacin against resistant S. aureus strains.[1][2][3][4][5]

Table 2: Synergistic Activity of Sophoraflavanone B with Various Antibiotics against MRSA

AntibioticMIC (µg/mL) AloneMIC (µg/mL) with Sophoraflavanone BFold Reduction in MICFICI RangeInterpretation
Ampicillin64 - 10244 - 642 to 16-fold≤ 0.5Synergy[6][7]
Oxacillin256 - 10248 - 1282 to 32-fold≤ 0.5Synergy[6][7]
Gentamicin128 - 5124 - 648 to 32-fold≤ 0.5Synergy[6][7]
Ciprofloxacin32 - 1281 - 162 to 32-fold≤ 0.5Synergy[6][7]
Norfloxacin16 - 644 - 162 to 4-fold≤ 0.5Synergy[6][7]

This table summarizes the marked reduction in the MICs of β-lactams, aminoglycosides, and quinolones when combined with Sophoraflavanone B against multiple MRSA strains.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies of related Sophora flavonoids are provided below. These protocols are standard for assessing antibiotic synergy and can be adapted for investigations into Sophoraisoflavone A.

Checkerboard Assay

The checkerboard assay is a standard in vitro method to quantify the synergistic effects of two antimicrobial agents.[1][2][8]

  • Preparation of Antibiotics and Test Compound: Stock solutions of the antibiotics and this compound are prepared and serially diluted.

  • Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of the antibiotic are made along the x-axis, and serial dilutions of this compound are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[2]

  • Determination of MIC: The MIC is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = FIC of drug A + FIC of drug B Where: FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone) FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1: Additive

    • 1 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism[2]

Time-Kill Curve Assay

This assay provides a dynamic picture of the antimicrobial interaction over time.[6][9][10]

  • Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

  • Exposure to Antimicrobials: The bacterial suspension is exposed to the antibiotic alone, this compound alone (at a sub-inhibitory concentration), and the combination of both at their respective MICs or sub-MICs. A growth control without any antimicrobial agent is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Colony Counting: The aliquots are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[10]

Ethidium Bromide Efflux Assay

This assay is used to investigate whether the synergistic effect is due to the inhibition of bacterial efflux pumps.[11][12][13]

  • Loading Cells with Ethidium Bromide: Bacterial cells are washed and resuspended in a buffer. Ethidium bromide (a substrate of many efflux pumps) is added to the cell suspension. An efflux pump inhibitor (like reserpine or CCCP) can be used as a positive control.

  • Initiation of Efflux: Efflux is initiated by adding an energy source, such as glucose.

  • Fluorescence Monitoring: The accumulation and subsequent efflux of ethidium bromide are monitored in real-time using a fluorometer. A decrease in fluorescence indicates the efflux of ethidium bromide from the cells.

  • Testing this compound: To test the effect of this compound, the assay is performed in the presence of the compound. Inhibition of efflux is observed as a slower rate of fluorescence decrease compared to the control without the compound.

Visualizations

The following diagrams illustrate the conceptual workflows and potential mechanisms of action discussed in this guide.

Experimental_Workflow_for_Synergy_Testing cluster_invitro In Vitro Synergy Screening cluster_mechanism Mechanism of Action Investigation cluster_outcome Outcome A Bacterial Strain (e.g., MRSA) B Checkerboard Assay (MIC & FICI Determination) A->B Initial Screening C Time-Kill Curve Assay (Dynamic Interaction) B->C Confirmation of Synergy D Efflux Pump Inhibition Assay (e.g., Ethidium Bromide) C->D Investigate 'How' E Membrane Permeabilization Assay (e.g., Propidium Iodide) C->E Investigate 'How' F Synergistic Effect Confirmed D->F E->F

Caption: Workflow for investigating antibiotic synergy.

Efflux_Pump_Inhibition_Mechanism cluster_cell Bacterial Cell cluster_pump Efflux Pump membrane {Bacterial Cell Membrane} pump Efflux Pump Protein antibiotic_out Antibiotic pump->antibiotic_out Efflux (Resistance) antibiotic_out->pump Enters cell antibiotic_in Increased Intracellular Antibiotic Concentration sophoraisoflavone This compound sophoraisoflavone->pump Inhibits effect Enhanced Bactericidal Effect antibiotic_in->effect

Caption: Proposed mechanism of efflux pump inhibition.

References

Unveiling the In Vivo Anti-Inflammatory Efficacy of Sophoraisoflavone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoraisoflavone A, also known as Sophoraflavanone G, a prenylated flavonoid isolated from Sophora flavescens, has garnered significant interest for its potent anti-inflammatory properties. This guide provides an objective comparison of its in vivo performance against other anti-inflammatory agents, supported by experimental data and detailed methodologies.

Performance Comparison: this compound vs. Alternatives

This compound has demonstrated significant anti-inflammatory effects in various preclinical models of inflammation. Its efficacy has been benchmarked against established anti-inflammatory drugs, including the corticosteroid prednisolone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin, as well as other flavonoids.

Croton Oil-Induced Ear Edema in Mice

This model induces acute topical inflammation. The efficacy of this compound is compared with the potent anti-inflammatory steroid, prednisolone.

TreatmentDose (µ g/ear )Edema Inhibition (%)Reference
This compound10 - 250Dose-dependent inhibition
PrednisoloneNot specified in direct comparisonPotent inhibition

Note: While a direct quantitative comparison is not available in the cited literature, Sophoraflavanone G showed significant, albeit less potent, anti-inflammatory activity compared to prednisolone in this model.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses systemic anti-inflammatory activity. This compound's performance is compared to the NSAID indomethacin.

TreatmentDose (mg/kg)RouteEdema Inhibition (%)Reference
This compound2 - 250OralDose-dependent inhibition
Indomethacin10OralSignificant inhibition

Note: Direct comparative studies with quantitative data for this compound and Indomethacin in the carrageenan-induced paw edema model are limited. The data presented for Indomethacin is from a representative study to provide a benchmark.

Comparison with Other Flavonoids

Experimental Protocols

Croton Oil-Induced Ear Edema in Mice

Objective: To evaluate the topical anti-inflammatory activity of a compound.

Animals: Male Swiss mice.

Procedure:

  • A solution of croton oil (typically 1-5% v/v) in a suitable solvent (e.g., acetone) is prepared.

  • The test compound (this compound or alternative) is dissolved in the same solvent.

  • A defined volume (e.g., 20 µL) of the test compound solution is applied topically to the inner surface of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.

  • After a short interval (e.g., 15-30 minutes), the croton oil solution is applied to the same area of the right ear.

  • After a specified period (typically 4-6 hours), the animals are euthanized.

  • A standard-sized circular section is cut from both ears using a biopsy punch.

  • The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated to determine the extent of edema.

  • The percentage of edema inhibition is calculated using the formula: [(Control Edema - Treated Edema) / Control Edema] x 100.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the systemic anti-inflammatory activity of a compound.

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

  • The test compound (this compound or alternative) is administered, typically via oral gavage, at various doses. The control group receives the vehicle.

  • After a set time (e.g., 1 hour), a sub-plantar injection of a 1% carrageenan solution in saline (e.g., 0.1 mL) is administered into the right hind paw of each rat.

  • The paw volume is measured at baseline (before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The increase in paw volume is calculated for each time point.

  • The percentage of edema inhibition is calculated for each treatment group compared to the control group.

Mechanism of Action: Signaling Pathways

In vitro studies have elucidated the molecular mechanisms underlying the anti-inflammatory effects of this compound. It has been shown to modulate key signaling pathways involved in the inflammatory response.

This compound Anti-Inflammatory Signaling Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway cluster_JAK_STAT JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K JAK JAK TLR4->JAK Sophoraisoflavone_A This compound Sophoraisoflavone_A->MAPK inhibits Sophoraisoflavone_A->IKK inhibits Sophoraisoflavone_A->PI3K inhibits Sophoraisoflavone_A->JAK inhibits Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β, PGE2) MAPK->Inflammatory_Mediators activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nucleus NF-κB (Translocation to Nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Mediators induces transcription Akt Akt PI3K->Akt Akt->Inflammatory_Mediators STAT STAT JAK->STAT STAT->Inflammatory_Mediators

Caption: this compound inhibits inflammatory pathways.

Experimental_Workflow cluster_croton Croton Oil-Induced Ear Edema (Topical) cluster_carrageenan Carrageenan-Induced Paw Edema (Systemic) A1 Topical Application of this compound or Vehicle A2 Topical Application of Croton Oil A1->A2 A3 Incubation (4-6 hours) A2->A3 A4 Measure Ear Punch Weight A3->A4 A5 Calculate Edema Inhibition (%) A4->A5 B1 Oral Administration of this compound or Vehicle B2 Sub-plantar Injection of Carrageenan B1->B2 B3 Measure Paw Volume (0-5 hours) B2->B3 B4 Calculate Paw Swelling B3->B4 B5 Calculate Edema Inhibition (%) B4->B5

Confirming the antioxidant capacity of Sophoraisoflavone A relative to other isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Antioxidant Activity of Isoflavones

The antioxidant capacity of isoflavones can be attributed to their ability to scavenge free radicals and to modulate cellular antioxidant defense systems. This activity is often quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are typically expressed as IC50 values (the concentration required to inhibit 50% of the radical) or as Trolox equivalents. Lower IC50 values indicate higher antioxidant activity.

While specific data for Sophoraisoflavone A is pending further research, studies on other isoflavones isolated from Sophora species provide valuable insights into the potential antioxidant efficacy of this class of compounds.

Compound/ExtractAssayIC50 Value (µg/mL)Source Organism
Sophoraflavanone G DPPH5.26Sophora flavescens
Kurarinone DPPH7.73Sophora flavescens
Genistein -Data not available in reviewed sourcesGlycine max (Soybean)
Daidzein -Data not available in reviewed sourcesGlycine max (Soybean)

Note: Data for Genistein and Daidzein, two of the most well-studied isoflavones, are included for comparative context, though specific IC50 values were not available in the direct search results. Their antioxidant activities are widely acknowledged in scientific literature.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for the principal antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve the test compounds (e.g., this compound, other isoflavones) in a suitable solvent (e.g., methanol, DMSO) to create a series of concentrations.

  • Reaction : Add a specific volume of the sample solution to the DPPH solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined from a plot of inhibition percentage against sample concentration.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation : Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction : Add a small volume of the sample solution to the diluted ABTS•+ solution.

  • Incubation : Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents : Prepare a fluorescein sodium salt solution, a free radical initiator solution (AAPH), and a Trolox standard solution in a phosphate buffer (pH 7.4).

  • Sample Preparation : Prepare dilutions of the test compounds.

  • Procedure : In a 96-well plate, add the sample or Trolox standard, followed by the fluorescein solution. Incubate the plate. Initiate the reaction by adding the AAPH solution.

  • Measurement : Monitor the decay of fluorescence over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Signaling Pathway of Isoflavone Antioxidant Action

Beyond direct radical scavenging, isoflavones exert their antioxidant effects by modulating intracellular signaling pathways, most notably the Keap1-Nrf2 pathway. This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to Isoflavones This compound & other Isoflavones Isoflavones->Keap1 Induces Conformational Change ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues

Figure 1. The Keap1-Nrf2 signaling pathway and the role of isoflavones.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation by the proteasome. In the presence of oxidative stress or electrophiles, including isoflavones, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The subsequent transcription of these genes leads to an enhanced cellular antioxidant defense.[1]

Conclusion

While direct experimental data on the antioxidant capacity of this compound remains to be elucidated, the available information on related isoflavones from Sophora species suggests a promising potential. The provided experimental protocols and the overview of the Keap1-Nrf2 signaling pathway offer a robust framework for researchers to conduct comparative studies and further investigate the antioxidant properties of this compound and other novel isoflavones. Future research should focus on obtaining quantitative data for this compound using standardized assays to allow for a direct and comprehensive comparison with other well-characterized isoflavones.

References

Evaluating the Safety Profile of Sophoraisoflavone A Versus Commercial Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Sophoraisoflavone A against a selection of commercial drugs with anti-inflammatory, anti-cancer, and neuroprotective properties. Due to the limited availability of public data on the specific toxicity of this compound, this guide utilizes data from closely related compounds and extracts from Sophora species to provide a preliminary assessment. The information is intended to support further research and development in the field of natural product-based therapeutics.

Executive Summary

This compound, a prenylated isoflavone primarily isolated from Sophora species, has demonstrated promising therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective activities[1]. As with any potential therapeutic agent, a thorough evaluation of its safety profile is paramount. This guide compares the available safety data for this compound and its related compounds with established commercial drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and diclofenac; the targeted anti-cancer agents gefitinib and erlotinib; and the neuroprotective agents edaravone and citicoline.

The available evidence suggests that flavonoid-rich extracts from Sophora flavescens have a favorable safety profile in animal models. However, a comprehensive toxicological database for the purified this compound is not yet established. This comparison aims to contextualize the potential safety of this compound and highlight areas for future investigation.

Quantitative Safety Data Comparison

Table 1: Acute Toxicity Data (LD50)

The LD50 value represents the median lethal dose required to kill 50% of a test population. It is a standard measure of acute toxicity.

CompoundAnimal Model (Route)LD50 (mg/kg)Reference(s)
Ibuprofen Rat (Oral)636 - 1225[3][4][5]
Diclofenac Rat (Oral)53 - 240[6][7][8][9][10]
Gefitinib Rat (Oral)2000[11][12]
Erlotinib Rat (Oral)> 2000[13]
Edaravone Rat (Oral)1915[14]
Citicoline Rat (Oral)18501[15]
This compound Data Not Available-

Lower LD50 values indicate higher acute toxicity.

Table 2: In Vitro Cytotoxicity Data (IC50)

The IC50 value is the concentration of a substance that inhibits a biological process (in this case, cell viability) by 50%. It is a measure of in vitro potency and cytotoxicity.

CompoundCell Line(s)IC50Reference(s)
Diclofenac HT-29 (Colon Cancer)55 µM[2]
MCF-7 (Breast Cancer)46.5 µg/mL (48h)[16]
HeLa (Cervical Cancer)174 µg/mL (48h)[16]
Gefitinib H3255 (NSCLC)40 nM[17]
H1650 (NSCLC)31.0 µM (48h)[1][18]
A549 (NSCLC)7.0 µM (48h, AZD9291)[1][18]
Erlotinib A549 (NSCLC)5.3 µM (24h)[19]
HCC827 (NSCLC)6.5 - 22.0 nM[20]
This compound Data Not Available-

Lower IC50 values indicate greater cytotoxic potential.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of toxicological data. The following are summaries of key experimental methodologies used to generate the data presented above.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., this compound or a commercial drug) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

  • Principle: The test utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria are auxotrophic for histidine and cannot grow on a histidine-free medium. The Ames test measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine.

  • Procedure:

    • The tester strains of S. typhimurium are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have undergone reverse mutation and can now grow in the absence of histidine) is counted.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Acute Oral Toxicity Study (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Principle: The test substance is administered orally to a group of animals (usually rats) in a stepwise procedure. The outcome (mortality or survival) at each step determines the dose for the next step.

  • Procedure:

    • A starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A small group of animals (typically 3) of a single sex is dosed with the test substance.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • Depending on the outcome, the dose is either increased or decreased for the next group of animals.

    • The procedure is continued until the LD50 can be estimated or the substance can be classified into a specific toxicity category.

Sub-chronic Oral Toxicity Study (OECD Guideline 408)

This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.

  • Principle: The test substance is administered daily to several groups of animals (usually rodents) at different dose levels for 90 days.

  • Procedure:

    • At least three dose levels and a control group are used.

    • The test substance is administered orally (e.g., by gavage, in the diet, or in drinking water).

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

    • Hematological and clinical biochemistry parameters are analyzed at the end of the study.

    • At the termination of the study, all animals undergo a full necropsy, and organs are weighed and examined for histopathological changes.

    • The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that may be involved in the toxicological effects of this compound and other compounds. The information for these pathways is based on studies of Sophoraflavanone G, a related compound that has been shown to induce apoptosis and modulate MAPK signaling[21][22].

experimental_workflow cluster_invitro In Vitro Safety Assessment cluster_invivo In Vivo Safety Assessment Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Cell Viability IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cytotoxicity Bacterial Strains Bacterial Strains Ames Test Ames Test Bacterial Strains->Ames Test Mutagenicity Genotoxicity Assessment Genotoxicity Assessment Ames Test->Genotoxicity Assessment Rodent Models Rodent Models Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Rodent Models->Acute Oral Toxicity (OECD 423) Single Dose Sub-chronic Toxicity (OECD 408) Sub-chronic Toxicity (OECD 408) Rodent Models->Sub-chronic Toxicity (OECD 408) Repeated Dose (90 days) LD50 Estimation LD50 Estimation Acute Oral Toxicity (OECD 423)->LD50 Estimation NOAEL Determination NOAEL Determination Sub-chronic Toxicity (OECD 408)->NOAEL Determination This compound This compound This compound->Cell Culture This compound->Bacterial Strains This compound->Rodent Models

Caption: Workflow for evaluating the safety profile of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Promotes pore formation Bcl-2->Mitochondrion Inhibits pore formation Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes mapk_pathway cluster_mapk MAPK Signaling Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK This compound This compound This compound->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Activates Cellular Response Cellular Response Transcription Factors (e.g., AP-1)->Cellular Response e.g., Inflammation, Apoptosis

References

Safety Operating Guide

Proper Disposal of Sophoraisoflavone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Sophoraisoflavone A, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

This compound is a phytochemical classified as an isoflavone.[1] While specific disposal regulations for this compound are not widely published, a conservative approach based on guidelines for the disposal of non-hazardous solid chemical waste is recommended. This involves a thorough hazard assessment and adherence to local and institutional waste management protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. While this compound is not classified as a hazardous substance, it is prudent to handle it with care to minimize exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to protect from dust particles.

  • Lab Coat: To protect clothing and skin from contamination.

  • Respiratory Protection: A dust mask or respirator may be used if handling large quantities or if there is a risk of generating dust.

Step-by-Step Disposal Procedures

The following steps outline the recommended procedure for the disposal of this compound powder and contaminated labware.

1. Unused or Surplus this compound Powder:

  • Step 1: Containerization.

    • Place the unwanted this compound in a clearly labeled, sealed container. The original container is ideal. If not available, use a container made of a compatible material (e.g., glass or polyethylene) with a secure lid.

  • Step 2: Labeling.

    • Label the container clearly as "Non-hazardous Waste: this compound". Include the chemical name and any other identifiers required by your institution.

  • Step 3: Segregation.

    • Store the waste container separately from hazardous chemical waste streams such as acids, bases, and solvents to prevent accidental mixing.[2]

  • Step 4: Institutional Disposal.

    • Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. This may involve placing the sealed container in a designated collection area for pickup by environmental health and safety (EHS) personnel or disposing of it directly in the municipal landfill if permitted.[3][4]

2. Contaminated Labware (e.g., gloves, weigh boats, pipette tips):

  • Step 1: Gross Decontamination.

    • Remove as much of the this compound powder as possible from the labware.

  • Step 2: Bagging.

    • Place all contaminated disposable items into a durable, leak-proof plastic bag.

  • Step 3: Labeling.

    • Label the bag as "Non-hazardous waste contaminated with this compound".

  • Step 4: Disposal.

    • Dispose of the bag in the regular laboratory trash, unless your institution's policy requires a specific disposal route for chemically contaminated items.[5]

3. Empty this compound Containers:

  • Step 1: Decontamination.

    • If the container is to be disposed of, remove any remaining powder.

    • Triple rinse the container with a suitable solvent (e.g., water or ethanol). Collect the first rinse as chemical waste.[6] The subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your institution's EHS.

  • Step 2: Defacing.

    • Completely remove or deface the original label to prevent misidentification.

  • Step 3: Disposal.

    • Dispose of the clean, empty container in the appropriate recycling or general waste stream.

Quantitative Data: Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe handling and for determining appropriate disposal methods.

PropertyValueReference
Molecular Formula C₂₀H₁₆O₆[1]
Molecular Weight 352.3 g/mol [1]
Appearance Solid powderN/A
Melting Point 235 °C[1]
Boiling Point 611.2 °C[1]
Solubility Soluble in organic solventsN/A

Experimental Protocols: General Procedure for Neutralization (If Applicable)

While this compound is not acidic or basic, this general protocol is provided for context in a laboratory setting where neutralization of other waste streams may be necessary prior to disposal.

  • Preparation: Conduct the neutralization in a fume hood while wearing appropriate PPE.

  • Dilution: Slowly add the acidic or basic waste to a large volume of cold water in a suitable container.

  • Neutralization: While stirring, slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric acid for bases) until the pH is between 6.0 and 8.0.

  • Disposal: The neutralized solution can typically be disposed of down the sanitary sewer with a large volume of water, pending institutional approval.

Diagrams and Visualizations

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: this compound Waste Generated cluster_1 Hazard Assessment cluster_2 Disposal Path start This compound Waste assess_hazard Is the waste hazardous? start->assess_hazard non_hazardous Treat as Non-Hazardous Solid Waste assess_hazard->non_hazardous No hazardous Follow Hazardous Waste Protocol assess_hazard->hazardous Yes containerize Containerize and Label non_hazardous->containerize dispose Dispose via Institutional EHS containerize->dispose

Caption: Workflow for the disposal of this compound, emphasizing hazard assessment.

Signaling Pathway (Illustrative Example)

While not directly related to disposal, understanding the biological activity of this compound can inform its handling. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by an isoflavone.

G cluster_0 Cellular Response to this compound Sophoraisoflavone_A This compound Receptor Estrogen Receptor Sophoraisoflavone_A->Receptor Binds to Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Leads to

Caption: Hypothetical signaling pathway modulated by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sophoraisoflavone A
Reactant of Route 2
Reactant of Route 2
Sophoraisoflavone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.